5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Description
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Properties
IUPAC Name |
5-bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-5-2-7(8)9-3-6(5)11-10-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNRVAWKYSENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N=CC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649372 | |
| Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929617-30-1 | |
| Record name | 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929617-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine (CAS No. 929617-30-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document details its chemical properties, a robust synthesis protocol, and its emerging role as a scaffold for potent enzyme inhibitors.
Chemical and Physical Properties
This compound is a solid, heterocyclic compound featuring a fused pyrazole and pyridine ring system. The strategic placement of a bromine atom and a methyl group on this scaffold provides key reactive handles for further chemical modifications, making it a valuable building block in the synthesis of diverse compound libraries.
| Property | Value | Source |
| CAS Number | 929617-30-1 | [1] |
| Molecular Formula | C₇H₆BrN₃ | [2] |
| Molecular Weight | 212.05 g/mol | [2] |
| Appearance | Off-white to pale solid | [3] |
| Purity | Typically ≥95% |
Synthesis
A robust and high-yielding synthetic route for this compound has been developed, starting from the commercially available 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone. This method is suitable for large-scale production.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
1-(2-bromo-5-fluoro-4-pyridinyl)ethanone
-
Anhydrous ethylene glycol
-
Anhydrous hydrazine
-
Ice water
Procedure:
-
In a 150 mL pressure flask, dissolve 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone (8.2 g, 37.6 mmol) in 50 mL of anhydrous ethylene glycol.
-
Slowly add anhydrous hydrazine (1.24 mL, 39.5 mmol) dropwise to the stirred solution.
-
Seal the flask and heat the reaction mixture to 165°C.
-
After 3.5 hours, remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the reaction mixture into 300 g of a stirred ice-water mixture (1:1 v/v). A solid precipitate will form.
-
Continue stirring for 10 minutes.
-
Collect the solid by vacuum filtration.
-
Dry the collected solid under vacuum to yield the final product.
Expected Yield: Approximately 7.9 g (99%) of high-purity off-white solid. The product can often be used in subsequent reactions without further purification.[1]
Synthesis Workflow
Analytical Data
Characterization of the synthesized this compound confirms its structure.
| Analysis | Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.80 (d, J = 0.9 Hz, 1H), 7.80 (d, J = 0.9 Hz, 1H), 2.60 (s, 3H)[3] |
| LCMS (ESI) | m/z: 212 (M+H)⁺[3] |
Biological Activity and Potential Applications in Drug Discovery
The pyrazolo[3,4-c]pyridine scaffold is a key pharmacophore in modern drug discovery, with derivatives showing a wide range of biological activities. Notably, compounds with this core structure have been identified as potent inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases implicated in the regulation of cell proliferation, survival, and oncogenesis.[4]
While specific biological data for this compound is not extensively published, its inclusion in patents targeting Pim kinases underscores its importance as a key intermediate or a foundational structure for developing novel anti-cancer therapeutics.[4] The bromine atom at the 5-position provides a convenient point for introducing further molecular diversity through cross-coupling reactions, allowing for the exploration of the chemical space around this privileged scaffold.
Pim Kinase Signaling Pathway and Therapeutic Rationale
Pim kinases are downstream effectors of several oncogenic signaling pathways, including the JAK/STAT and PI3K/AKT pathways. Overexpression of Pim kinases is observed in various hematological malignancies and solid tumors, where they promote cell survival and proliferation by phosphorylating pro-apoptotic proteins like BAD and cell cycle regulators such as p21 and p27. Inhibition of Pim kinases is therefore a promising strategy for cancer therapy.
Safety and Handling
As with all brominated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a versatile and valuable building block for the development of novel therapeutics, particularly in the area of oncology. Its straightforward, high-yielding synthesis and the biological relevance of the pyrazolo[3,4-c]pyridine core make it an attractive starting point for medicinal chemistry campaigns. Further investigation into the specific biological activities of this compound and its derivatives is warranted and holds the potential to yield novel drug candidates.
References
- 1. This compound | 929617-30-1 [chemicalbook.com]
- 2. CAS 929617-30-1: 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridi… [cymitquimica.com]
- 3. WO2022216386A2 - T-type calcium channel antagonists and uses thereof - Google Patents [patents.google.com]
- 4. KR20140071361A - PYRAZOLO[3,4-c]PYRIDINE COMPOUNDS AND METHODS OF USE - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details a primary synthetic route, including a step-by-step experimental protocol and quantitative data.
Synthetic Strategies and Data Summary
The synthesis of this compound can be achieved through a direct cyclization reaction. The most direct and high-yielding reported method involves the reaction of a substituted pyridine derivative with hydrazine. An alternative conceptual approach involves the initial formation of the pyrazolo[3,4-c]pyridine core, followed by functionalization at the C-3 position.
The following table summarizes the quantitative data for the primary synthetic route.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone | Anhydrous hydrazine | Anhydrous ethylene glycol | 165 | 3.5 | 99 |
Experimental Protocols
Primary Synthesis: Direct Cyclization to form this compound
This protocol details the synthesis of the target compound from 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone.
Materials:
-
1-(2-bromo-5-fluoro-4-pyridinyl)ethanone (8.2 g, 37.6 mmol)
-
Anhydrous hydrazine (1.24 mL, 39.5 mmol)
-
Anhydrous ethylene glycol (50 mL)
-
Ice water (1:1 mixture)
-
Pressure flask (150 mL)
-
Syringe
-
Stirring apparatus
-
Heating apparatus
-
Vacuum filtration setup
Procedure:
-
In a 150 mL pressure flask, dissolve 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone (8.2 g, 37.6 mmol) in 50 mL of anhydrous ethylene glycol.
-
Slowly add anhydrous hydrazine (1.24 mL, 39.5 mmol) dropwise to the solution using a syringe while stirring. This will result in a light yellow mixture.
-
Seal the pressure flask and heat the reaction mixture to 165°C.
-
Maintain the temperature and continue stirring for 3.5 hours. The reaction mixture will turn orange-brown.
-
After 3.5 hours, remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the reaction mixture into a stirred mixture of 300 g of ice water (1:1). A solid precipitate will form.
-
Continue stirring the heterogeneous mixture for 10 minutes.
-
Collect the solid product by vacuum filtration.
-
Dry the collected solid under vacuum to yield this compound as an off-white solid (7.9 g, 99% yield).[1]
Product Characterization:
-
¹H NMR (CD₃OD-d₄): δ 8.73 (s, 1H), 7.98 (s, 1H), 2.59 (s, 3H)[1]
-
LC/MS (MH⁺): 211.5, 213.7[1]
-
Retention Time (RT): 1.33 min[1]
Visualizing the Synthesis
The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedure.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine chemical properties
An In-depth Technical Guide to 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Introduction
This compound is a heterocyclic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its structural similarity to naturally occurring purines makes it a valuable scaffold in fragment-based drug discovery (FBDD).[1] The pyrazolo[3,4-c]pyridine core is being explored for a variety of therapeutic applications, including the development of anti-inflammatory, anti-viral, and anti-cancer agents, owing to the prevalence of purine-binding pockets in a wide range of cellular proteins.[1] This document provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 929617-30-1 | [2][3][4] |
| Molecular Formula | C₇H₆BrN₃ | [3][4][5] |
| Molecular Weight | 212.05 g/mol | [3][5] |
| Appearance | Off-white solid | [2] |
| Purity | ≥95-97% | [3][4] |
| Monoisotopic Mass | 210.97451 Da | [5] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
| Data Type | Details | Reference |
| ¹H NMR | (CD₃OD-d₄) δ 8.73 (s, 1H), 7.98 (s, 1H), 2.59 (s, 3H) | [2] |
| LC/MS | (MH⁺) = 211.5, 213.7; RT = 1.33 min | [2] |
| Predicted XlogP | 1.9 | [5] |
Experimental Protocols
Synthesis of this compound
A general and efficient synthetic route has been established for this compound, starting from 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone.[2]
Materials:
-
1-(2-bromo-5-fluoro-4-pyridinyl)ethanone (37.6 mmol)
-
Anhydrous hydrazine (39.5 mmol)
-
Anhydrous ethylene glycol (50 mL)
-
Ice water
Procedure:
-
In a 150 mL pressure flask, dissolve 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone (8.2 g, 37.6 mmol) in 50 mL of anhydrous ethylene glycol.
-
Slowly add anhydrous hydrazine (1.24 mL, 39.5 mmol) dropwise to the solution via syringe.
-
Seal the flask and heat the resulting light yellow mixture at 165°C with stirring.
-
After 3.5 hours, the reaction mixture will turn orange-brown. Remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the cooled reaction mixture into a stirred mixture of 300 g of ice water. A solid precipitate will form.
-
Continue stirring for 10 minutes, then collect the solid by vacuum filtration.
-
Dry the collected solid under vacuum to yield the high-purity, off-white solid product (7.9 g, 99% yield). The product can be used in subsequent reactions without further purification.[2]
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. This compound | 929617-30-1 [chemicalbook.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine | C7H6BrN3 | CID 40151908 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological relevance of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. The information is intended for use in research, particularly in the fields of medicinal chemistry and drug development. The pyrazolo[3,4-c]pyridine core is a significant scaffold in the development of kinase inhibitors.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic organic compound. Its core structure, a fusion of pyrazole and pyridine rings, makes it a subject of interest in medicinal chemistry. The compound's key identifiers and computed properties are summarized below.
| Property | Value | Source |
| CAS Number | 929617-30-1 | [1][2][3] |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | [1][2] |
| Canonical SMILES | CC1=C2C=C(N=CC2=NN1)Br | N/A |
| InChI | InChI=1S/C₇H₆BrN₃/c1-4-5-2-7(8)9-3-6(5)11-10-4/h2-3H,1H₃,(H,10,11) | N/A |
| InChIKey | OPJNRVAWKYSENX-UHFFFAOYSA-N | N/A |
| Purity | Typically available at ≥95% or 97% | [1][3] |
| Product Family | Protein Degrader Building Blocks | [3] |
Experimental Data
A general and effective method for the synthesis of this compound has been documented. The procedure starts from 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone.[2]
Materials and Equipment:
-
1-(2-bromo-5-fluoro-4-pyridinyl)ethanone (8.2 g, 37.6 mmol)
-
Anhydrous ethylene glycol (50 mL)
-
Anhydrous hydrazine (1.24 mL, 39.5 mmol)
-
150 mL pressure flask
-
Stirring apparatus
-
Heating apparatus
-
Ice water bath
-
Vacuum filtration setup
Procedure:
-
In a 150 mL pressure flask, dissolve 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone (8.2 g, 37.6 mmol) in 50 mL of anhydrous ethylene glycol.[2]
-
Slowly add anhydrous hydrazine (1.24 mL, 39.5 mmol) to the solution dropwise using a syringe.[2]
-
Seal the pressure flask and heat the stirred, light-yellow mixture to 165°C.[2]
-
Maintain the reaction at 165°C for 3.5 hours, during which the mixture will turn orange-brown.[2]
-
After 3.5 hours, remove the flask from the heat source and allow it to cool to room temperature.[2]
-
Pour the reaction mixture into a stirred mixture of 300 g of ice and water (1:1). A solid precipitate will form.[2]
-
Continue stirring for 10 minutes, then collect the solid product by vacuum filtration.[2]
-
Dry the collected solid under vacuum to yield high-purity this compound as an off-white solid (7.9 g, 99% yield). The product can be used in subsequent reactions without further purification.[2]
The synthesized product has been characterized using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC/MS).
| Analysis Type | Data |
| ¹H NMR (CD₃OD-d₄) | δ 8.73 (s, 1H), 7.98 (s, 1H), 2.59 (s, 3H)[2] |
| LC/MS | (MH⁺) = 211.5, 213.7; Retention Time (RT) = 1.33 min[2] |
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis workflow and a potential biological signaling pathway relevant to the this compound scaffold.
Caption: Synthesis workflow for this compound.
Caption: Proposed inhibition of the HPK1 signaling pathway by the pyrazolo[3,4-c]pyridine scaffold.
Biological and Medicinal Chemistry Context
The pyrazolopyridine scaffold, particularly the 1H-pyrazolo[3,4-c]pyridine core, is recognized as a valuable pharmacophore in drug discovery.[4] Compounds containing this scaffold have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and immunology.
Specifically, derivatives of 1H-pyrazolo[3,4-c]pyridine have been discovered as selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[4] HPK1 is a negative regulator of T-cell receptor signaling.[4] Inhibition of HPK1 can enhance T-cell activation, making it a promising strategy for cancer immunotherapy.[4] The pyridine nitrogen of the 1H-pyrazolo[3,4-c]pyridine core has been noted to engage in a crucial water-bridged hydrogen bond with the kinase, contributing to superior potency compared to other scaffolds.[4]
Given its structural features, this compound serves as a key building block for the synthesis of more complex molecules targeting kinases like HPK1, cyclin-dependent kinases (CDKs), and others, highlighting its potential in the development of novel therapeutics.[4]
References
An In-Depth Technical Guide on 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine: A Building Block for Targeted Protein Degradation
Disclaimer: The specific biological mechanism of action for 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine has not been extensively documented in publicly available scientific literature. This technical guide therefore focuses on its established role as a chemical scaffold and "Protein Degrader Building Block" within the context of drug discovery and development.[1] The methodologies and potential applications described herein are based on established principles of fragment-based drug discovery and targeted protein degradation.
Introduction
This compound is a heterocyclic organic compound featuring a pyrazolopyridine core. This scaffold is recognized as a "privileged structure" in medicinal chemistry, as derivatives have shown a wide range of biological activities, frequently as kinase inhibitors.[2][3] The subject of this guide is specifically designated as a building block for the synthesis of protein degraders, a novel therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting them.
This document serves as a technical resource for researchers, chemists, and drug development professionals. It outlines the known properties of this compound and provides a detailed, albeit hypothetical, framework for its application in a fragment-based drug discovery (FBDD) workflow aimed at creating potent and selective protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its use in chemical synthesis and biochemical screening.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrN₃ | [1][4] |
| Molecular Weight | 212.05 g/mol | [1][4] |
| CAS Number | 929617-30-1 | [1][4] |
| Purity | Typically ≥95% | [1][4] |
| Appearance | Off-white solid | [5] |
| ¹H NMR (CD₃OD-d₄) | δ 8.73 (s, 1H), 7.98 (s, 1H), 2.59 (s, 3H) | [5] |
| LC/MS (MH+) | 211.5, 213.7 | [5] |
Core Application: A Scaffold for Targeted Protein Degradation
The primary utility of this compound is as a starting fragment for the development of heterobifunctional degraders like PROTACs. A PROTAC is a molecule comprised of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two.[6][7][8]
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for destruction by the cell's native protein disposal system, the 26S proteasome, thereby eliminating the protein from the cell.[8] The this compound scaffold serves as an excellent starting point for discovering the POI-binding ligand.
Experimental Protocols: A Hypothetical FBDD Workflow
The following section details a comprehensive, multi-step experimental workflow for utilizing this compound to develop a novel protein degrader.
The initial phase involves screening a library of low-molecular-weight fragments, including this compound, against the purified POI to identify binders ("hits").
-
Objective: To identify fragments that bind to the target POI.
-
Methodologies:
-
Surface Plasmon Resonance (SPR): The POI is immobilized on a sensor chip. The fragment library is then flowed over the chip. A binding event is detected as a change in the refractive index at the surface. This method provides kinetic data (k₋on, k₋off) and affinity (K₋D).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Protein-observed NMR experiments (e.g., ¹H-¹⁵N HSQC) are performed. Fragment binding induces chemical shift perturbations or line broadening of specific amino acid residues in the POI, confirming binding and providing information on the binding site.[9]
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of the POI. A binding fragment will typically stabilize the protein, leading to an increase in its melting temperature (Tₘ), which is monitored using a fluorescent dye.
-
X-ray Crystallography: A high-throughput crystallography screen can be performed by soaking crystals of the POI with individual fragments or cocktails of fragments. The resulting electron density maps can directly visualize bound fragments, providing unambiguous evidence of binding and the precise binding mode.
-
Once a hit is confirmed, the next step is to improve its binding affinity and selectivity through synthetic chemistry.
-
Objective: To develop a potent and selective ligand for the POI from the initial fragment hit.
-
Methodology:
-
Structural Biology: An X-ray co-crystal structure of the fragment bound to the POI is critical. This structure reveals the binding pose and identifies nearby pockets and amino acid residues that can be engaged to improve affinity.
-
Structure-Guided Chemical Synthesis: The bromine atom on the pyrazolopyridine ring is a key synthetic handle or "exit vector." It allows for predictable and versatile chemical modifications.
-
Suzuki-Miyaura Coupling: The bromine can be coupled with various boronic acids or esters to introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: This reaction allows for the installation of a wide range of amine functionalities.
-
Sonogashira Coupling: Enables the introduction of alkyne groups, which can be further functionalized.
-
-
Iterative Optimization: A library of derivatives is synthesized based on the structural insights. Each new compound is tested for binding affinity (e.g., via SPR or ITC) to build a structure-activity relationship (SAR). This iterative cycle of design, synthesis, and testing is repeated to generate a lead ligand with high affinity (typically low nanomolar to high picomolar K₋D).
-
With a potent POI ligand in hand, the final step is to assemble the PROTAC molecule.
-
Objective: To link the POI ligand to a known E3 ligase ligand.
-
Methodology:
-
Linker Strategy: A chemical linker (commonly polyethylene glycol (PEG) or alkyl chains) is chosen. The length and attachment points of the linker are critical for promoting the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[10] The previously utilized bromine position on the pyrazolopyridine core can serve as the attachment point for this linker.
-
Modular Synthesis: The POI ligand is functionalized with one end of the linker. A known E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) is functionalized with a complementary reactive group.
-
Final Coupling: The two pieces are joined, often using highly efficient reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or amide bond formation, to yield the final PROTAC molecule.[6]
-
The synthesized PROTAC is evaluated in a series of biochemical and cellular assays.
-
Objective: To confirm that the PROTAC induces the degradation of the POI.
-
Methodologies:
-
Biochemical Assays: In vitro assays are used to confirm that the PROTAC can induce the formation of a ternary complex with the POI and the E3 ligase. Techniques like SPR or fluorescence polarization can be used.
-
Cellular Ubiquitination Assays: Cells are treated with the PROTAC, and the POI is immunoprecipitated. A Western blot is then performed using an anti-ubiquitin antibody to confirm that the POI is being ubiquitinated.
-
Protein Degradation Assays: The most critical assay. Cancer cell lines that express the POI are treated with the PROTAC at various concentrations and time points. The total level of the POI is then measured using Western blot or mass spectrometry-based proteomics. A successful PROTAC will lead to a significant reduction in the POI level. The DC₅₀ (concentration for 50% degradation) is a key metric of potency.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the concepts described in this guide.
Note: The pathway shown above is a simplified representation of the MAPK/ERK signaling cascade. Pyrazolopyridine derivatives have been reported to inhibit various kinases within such pathways.[11] A PROTAC derived from this compound could hypothetically be designed to target a kinase like MEK for degradation, thereby blocking the entire downstream signaling cascade. This remains speculative until experimentally verified.
Conclusion
While the specific biological target and mechanism of action for this compound are not yet defined, its designation as a protein degrader building block places it at the forefront of modern chemical biology and drug discovery. Its pyrazolopyridine core is a well-validated scaffold, particularly for kinase targets, and the presence of a bromine atom provides a versatile handle for chemical elaboration. The experimental framework provided in this guide illustrates a clear and established path for how this fragment can be utilized in a fragment-based campaign to generate novel, potent, and selective protein degraders. Future research efforts following these principles are required to unlock the full therapeutic potential of this promising chemical entity.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemuniverse.com [chemuniverse.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
Biological Activity of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine: A Technical Overview for Drug Discovery Professionals
Introduction
The pyrazolopyridine scaffold is a well-established and highly valued structural motif in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. Among its various isomeric forms, the 1H-pyrazolo[3,4-c]pyridine core has emerged as a particularly promising framework for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the potential biological activity of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, leveraging data from structurally related compounds to infer its likely mechanism of action and therapeutic potential. While specific experimental data for this exact compound is not publicly available, this document serves as a valuable resource for researchers and drug development professionals by contextualizing its potential within the broader class of pyrazolo[3,4-c]pyridine derivatives.
The 1H-pyrazolo[3,4-c]pyridine Scaffold: A Privileged Kinase Inhibitor Core
The 1H-pyrazolo[3,4-c]pyridine nucleus is considered a "privileged scaffold" due to its recurring presence in potent kinase inhibitors.[1] Its structure mimics the purine core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases.[1] This competitive inhibition is a common mechanism for small-molecule kinase inhibitors.
Recent research has highlighted the superior potency of the 1H-pyrazolo[3,4-c]pyridine core in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation and a high-priority target in immuno-oncology.[2] The pyridine nitrogen in this scaffold is thought to engage in a crucial water-bridged hydrogen bond with the kinase hinge region, contributing to its high affinity.[2]
Inferred Biological Activity of this compound
Based on the established activity of related compounds, this compound is hypothesized to function as a kinase inhibitor. The substituents at the 3 and 5 positions are expected to play a significant role in modulating its potency and selectivity.
-
3-Methyl Group: The methyl group at the C3 position can influence the compound's interaction with the hydrophobic regions of the kinase ATP-binding pocket.[2] In the context of HPK1 inhibitors, a methyl group at a similar position was found to occupy a small hydrophobic pocket, thereby contributing to the overall activity.[2]
-
5-Bromo Group: The bromine atom at the C5 position can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. From a biological standpoint, the bromine atom can also engage in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to the target protein.
Potential Therapeutic Applications
Given the prevalence of pyrazolopyridine-based compounds as kinase inhibitors, this compound could have potential applications in several therapeutic areas, including:
-
Oncology: As an inhibitor of kinases involved in cell proliferation, survival, and angiogenesis.
-
Immunology and Immuno-oncology: By targeting kinases that modulate immune cell signaling, such as HPK1.[2]
-
Inflammatory Diseases: Through the inhibition of kinases involved in inflammatory pathways.
Quantitative Data on Structurally Related Compounds
While no quantitative data exists for this compound, the following table summarizes the activity of a closely related 1H-pyrazolo[3,4-c]pyridine derivative against HPK1.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 6 (a 1H-pyrazolo[3,4-c]pyridine derivative) | HPK1 | Cellular Assay (phospho-SLP76) | 144 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of this compound.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.[3]
Materials:
-
Purified recombinant kinase (e.g., HPK1)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer
-
Test compound (this compound) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.[3]
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., Jurkat cells for immunological studies)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to a DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the HPK1 signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for kinase inhibitor evaluation.
Conclusion
While direct biological data for this compound is currently unavailable, its structural features and the established importance of the 1H-pyrazolo[3,4-c]pyridine scaffold strongly suggest its potential as a kinase inhibitor. This technical guide provides a comprehensive framework for initiating the biological evaluation of this and related compounds. The detailed experimental protocols and workflow diagrams offer a clear path for researchers to systematically investigate its mechanism of action, potency, and potential therapeutic applications. Further investigation into this compound and its analogs is warranted to fully elucidate their biological activities and to explore their potential as novel therapeutic agents.
References
An In-depth Technical Guide to the Synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine and its derivatives. The pyrazolo[3,4-c]pyridine scaffold is a significant pharmacophore in medicinal chemistry, recognized for its structural similarity to purines, which allows for interaction with a variety of biological targets, including protein kinases. This document details a primary synthetic route, an alternative approach, experimental protocols, and the biological context of these compounds as kinase inhibitors.
Core Synthesis of this compound
The principal synthetic route to this compound involves the cyclization of a substituted pyridine precursor. A key intermediate for this synthesis is 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone.
Proposed Synthesis of the Key Intermediate: 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone
Due to the limited direct commercial availability of 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone, a multi-step synthesis commencing from the readily available 2-bromo-5-fluoropyridine is a feasible approach. This proposed pathway involves iodination followed by a selective lithium-halogen exchange and subsequent acylation.[1]
Synthetic Workflow for 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone
Caption: Proposed synthesis of the key ketone intermediate.
Synthesis of the Core Scaffold
The synthesis of the this compound core is achieved through the reaction of 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone with anhydrous hydrazine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 150 mL pressure flask, dissolve 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone (8.2 g, 37.6 mmol) in 50 mL of anhydrous ethylene glycol.
-
Addition of Hydrazine: Slowly add anhydrous hydrazine (1.24 mL, 39.5 mmol) dropwise to the stirred solution using a syringe.
-
Reaction Conditions: Seal the pressure flask and heat the light yellow mixture to 165°C.
-
Reaction Monitoring and Work-up: After 3.5 hours, the color of the reaction mixture will turn orange-brown. Remove the flask from the heat source and allow it to cool to room temperature.
-
Precipitation and Isolation: Pour the reaction mixture into a stirred mixture of 300 g of ice and water (1:1). A solid precipitate will form.
-
Filtration and Drying: Continue stirring for 10 minutes, then collect the solid by vacuum filtration. Dry the collected solid under vacuum to yield the final product.
Quantitative Data for this compound
| Parameter | Value | Reference |
| Yield | 99% (7.9 g) | [2] |
| Appearance | Off-white solid | [2] |
| ¹H NMR (CD₃OD-d₄) | δ 8.73 (s, 1H), 7.98 (s, 1H), 2.59 (s, 3H) | [2] |
| LC/MS (MH⁺) | 211.5, 213.7 | [2] |
| Retention Time | 1.33 min | [2] |
Alternative Synthetic Route: Diazotization of Aminopyridines
An alternative and classical approach to the synthesis of the pyrazolo[3,4-c]pyridine core involves the diazotization of an appropriately substituted aminopyridine, followed by intramolecular cyclization. For the synthesis of the unsubstituted 5-bromo-1H-pyrazolo[3,4-c]pyridine, 2-bromo-5-amino-4-picoline is a reported starting material.
Experimental Protocol: Synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine
-
Reaction Setup: Dissolve 2-bromo-4-methyl-5-aminopyridine (4.00 g, 21.4 mmol) in acetic acid (300 ml).
-
Addition of Sodium Nitrite: Add sodium nitrite (1.48 g, 21.4 mmol) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight.
-
Work-up: After the reaction is complete, concentrate the mixture under vacuum. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: 0-50% ethyl acetate in hexanes).
Quantitative Data for 5-bromo-1H-pyrazolo[3,4-c]pyridine
| Parameter | Value | Reference |
| Yield | 59% (2.48 g) | [2] |
| Appearance | Yellow solid | [2] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.86-7.90 (m, 1H), 8.09-8.14 (m, 1H), 8.83-8.88 (m, 1H) | [2] |
| MS ESI/APCI Dual m/z | 198 [M + H] | [2] |
This alternative route provides access to the core scaffold, which can then be further functionalized at the C-3 position to introduce the methyl group and other derivatives.
Biological Context: Pyrazolo[3,4-c]pyridines as Kinase Inhibitors
The pyrazolo[3,4-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The structural similarity of the pyrazolo[3,4-c]pyridine core to the adenine base of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases.
Derivatives of the closely related pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of several kinases, including TANK-binding kinase 1 (TBK1), which is involved in innate immunity signaling pathways.
Representative Kinase Signaling Pathway
Caption: Inhibition of a representative MAPK signaling pathway.
Derivatization and Structure-Activity Relationship (SAR)
The this compound core serves as a versatile template for the synthesis of a library of derivatives. The bromine atom at the C-5 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
Further modifications can be made at the N-1 and N-2 positions of the pyrazole ring through alkylation or acylation, and at the C-7 position via metallation followed by reaction with electrophiles. These derivatization strategies are crucial for exploring the structure-activity relationships (SAR) and optimizing the potency and selectivity of these compounds as kinase inhibitors.
General Derivatization Workflow
Caption: Potential sites for derivatization of the core scaffold.
Quantitative Data for Representative Derivatives
A comprehensive SAR study would involve the synthesis and biological evaluation of a wide array of derivatives. The following table provides a template for summarizing such data.
| Compound ID | R¹ (at N-1) | R³ (at C-3) | R⁵ (at C-5) | Kinase IC₅₀ (nM) |
| Core | H | CH₃ | Br | - |
| Derivative 1 | CH₃ | CH₃ | Phenyl | Data |
| Derivative 2 | H | CH₃ | Morpholine | Data |
| Derivative 3 | Benzyl | CH₃ | 4-fluorophenyl | Data |
| ... | ... | ... | ... | ... |
Data to be populated from specific experimental studies.
This in-depth guide provides a solid foundation for the synthesis and exploration of this compound derivatives as potential therapeutic agents. The detailed protocols and workflows are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
Spectroscopic and Synthetic Profile of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic data available for the heterocyclic compound 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. This molecule belongs to the pyrazolopyridine class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases, suggesting potential interactions with a variety of biological targets, including protein kinases.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | PubChem |
| Molecular Weight | 212.05 g/mol | PubChem |
| CAS Number | 929617-30-1 | ChemicalBook[1] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides insight into the hydrogen atom environment within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 8.73 | s | 1H | Ar-H | CD₃OD-d₄ |
| 7.98 | s | 1H | Ar-H | CD₃OD-d₄ |
| 2.59 | s | 3H | -CH₃ | CD₃OD-d₄ |
| Source: ChemicalBook[1] |
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound. The reported data shows the mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺).
| m/z (MH⁺) | Retention Time (RT) | Method |
| 211.5, 213.7 | 1.33 min | LC/MS |
| Source: ChemicalBook[1] |
Note: The presence of two major peaks with a difference of approximately 2 m/z units is characteristic of a bromine-containing compound due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the cyclization of a substituted pyridine derivative with hydrazine.
General Procedure:
-
Dissolution: 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone (8.2 g, 37.6 mmol) is dissolved in 50 mL of anhydrous ethylene glycol in a 150 mL pressure flask.
-
Addition of Hydrazine: Anhydrous hydrazine (1.24 mL, 39.5 mmol) is added slowly dropwise to the solution via a syringe.
-
Reaction: The resulting light yellow mixture is stirred, sealed, and heated to 165°C.
-
Work-up: After 3.5 hours, the orange-brown reaction mixture is cooled to room temperature. The mixture is then poured into a stirred mixture of 300 g of ice and water (1:1), leading to the precipitation of a solid.
-
Isolation: The heterogeneous mixture is stirred for an additional 10 minutes and then filtered under vacuum.
-
Drying: The collected solid is dried under vacuum to yield the high-purity, off-white solid product (7.9 g, 99% yield). The product can often be used in subsequent reactions without further purification.[1]
Biological Context and Potential Signaling Pathways
While specific biological data for this compound is limited, the pyrazolopyridine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of protein kinase inhibitors. The structural resemblance of pyrazolopyridines to purines allows them to act as ATP-competitive inhibitors in the ATP-binding pocket of various kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, making kinase inhibitors a crucial class of therapeutic agents.
The diagram below illustrates a generalized mechanism of action for a pyrazolopyridine-based kinase inhibitor.
References
An In-depth Technical Guide to 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and potential as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors. Detailed experimental protocols for its synthesis are provided, and its potential utility is discussed in the context of the biological activities of structurally related pyrazolopyridine derivatives.
Introduction
The pyrazolopyridine scaffold is a "privileged" structure in drug discovery, forming the core of numerous compounds with a wide range of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial effects. The fusion of a pyrazole ring with a pyridine ring creates a bicyclic system that can effectively interact with various biological targets, particularly the ATP-binding site of kinases.
This guide focuses specifically on the this compound isomer. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for biological screening. The methyl group at the 3-position can also influence the compound's steric and electronic properties, potentially affecting its binding affinity and selectivity for specific targets. While direct biological data for this specific compound is limited in the public domain, its structural similarity to known bioactive molecules suggests its potential as a valuable building block in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 929617-30-1 | [1][2][3] |
| Molecular Formula | C₇H₆BrN₃ | [2] |
| Molecular Weight | 212.05 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Purity | ≥95% | [2] |
Synthesis of this compound
A detailed and efficient protocol for the synthesis of this compound has been reported.[1] The synthesis proceeds via the reaction of 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone with anhydrous hydrazine.
Experimental Protocol
Reaction Scheme:
Materials:
-
1-(2-bromo-5-fluoro-4-pyridinyl)ethanone (8.2 g, 37.6 mmol)
-
Anhydrous hydrazine (1.24 mL, 39.5 mmol)
-
Anhydrous ethylene glycol (50 mL)
-
Ice water
-
150 mL pressure flask
-
Stirring apparatus
-
Heating apparatus
-
Vacuum filtration apparatus
Procedure:
-
In a 150 mL pressure flask, dissolve 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone (8.2 g, 37.6 mmol) in 50 mL of anhydrous ethylene glycol.[1]
-
Slowly add anhydrous hydrazine (1.24 mL, 39.5 mmol) dropwise to the solution via a syringe.[1]
-
Seal the pressure flask and heat the light yellow mixture to 165 °C with stirring.[1]
-
Maintain the reaction at 165 °C for 3.5 hours, during which the mixture will turn orange-brown.[1]
-
After 3.5 hours, remove the reaction from the heat source and allow it to cool to room temperature.[1]
-
Pour the cooled reaction mixture into a stirred mixture of 300 g of ice water (1:1). A solid precipitate will form.[1]
-
Continue stirring the heterogeneous mixture for 10 minutes.[1]
-
Collect the solid product by vacuum filtration.[1]
-
Dry the collected solid under vacuum to yield the high-purity off-white solid product.[1]
Yield: 7.9 g (99%)[1]
Characterization Data
The synthesized this compound can be characterized using standard analytical techniques.
| Technique | Data | Reference |
| ¹H NMR (CD₃OD-d₄) | δ 8.73 (s, 1H), 7.98 (s, 1H), 2.59 (s, 3H) | [1] |
| LC/MS (MH⁺) | 211.5, 213.7 | [1] |
| Retention Time (RT) | 1.33 min | [1] |
Potential Applications in Drug Discovery
While there is a lack of direct biological studies on this compound, the broader class of pyrazolopyridines has been extensively investigated, revealing a wide array of pharmacological activities. This suggests that the title compound is a valuable scaffold for the synthesis of novel drug candidates.
Kinase Inhibition
The pyrazolopyridine core is a well-established hinge-binding motif in many kinase inhibitors.[4] The structural similarity of this compound to known kinase inhibitors suggests its potential as a starting point for the development of new inhibitors targeting various kinases implicated in cancer and other diseases.
The bromine atom at the 5-position is particularly advantageous for library synthesis. It can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents, allowing for the exploration of the chemical space around the core scaffold to optimize potency and selectivity.[5][6]
Workflow for Developing Kinase Inhibitors:
Anticancer Activity
Derivatives of the closely related pyrazolo[3,4-b]pyridine scaffold have demonstrated potent and broad-spectrum antiproliferative activity against various cancer cell lines.[7] Some of these compounds have been shown to act as inhibitors of Topoisomerase IIα, an enzyme crucial for DNA replication and a validated target in cancer therapy.[7] Given these findings, derivatives of this compound could also exhibit anticancer properties and warrant investigation.
Other Potential Therapeutic Areas
The pyrazolopyridine scaffold has been explored for a multitude of other therapeutic applications, including:
-
Neurodegenerative Diseases: Certain derivatives have been investigated for their potential in treating conditions like Alzheimer's disease.[8]
-
Infectious Diseases: Antibacterial and antiviral activities have been reported for some pyrazolopyridine compounds.[8]
Conclusion
This compound is a readily accessible heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. While direct biological data for this specific molecule is not yet widely available, the extensive research on the broader pyrazolopyridine class strongly suggests its utility in the development of novel therapeutics, particularly kinase inhibitors for oncology. The synthetic protocol is high-yielding and straightforward, making it an attractive starting material for the generation of compound libraries for high-throughput screening. Future research should focus on the synthesis and biological evaluation of derivatives of this compound to fully elucidate its potential in drug discovery.
References
- 1. This compound | 929617-30-1 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
The Emergence of the Pyrazolo[3,4-c]pyridine Core: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-c]pyridine scaffold has garnered significant attention in medicinal chemistry as a privileged heterocyclic core structure. Its structural resemblance to purine has made it a promising framework for the development of potent and selective inhibitors of various protein kinases, which are crucial targets in numerous therapeutic areas, particularly oncology and immunology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of the pyrazolo[3,4-c]pyridine core, with a focus on its role in the development of kinase inhibitors.
Discovery and Synthesis of the Pyrazolo[3,4-c]pyridine Core
The development of synthetic routes to the pyrazolo[3,4-c]pyridine core has been a key enabler of its exploration in drug discovery. A notable advancement in this area is the efficient synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile intermediates for further functionalization. These halogenated scaffolds provide a handle for a variety of cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core and the optimization of biological activity.
A key synthetic approach involves the adaptation of the classical Huisgen indazole synthesis. This method has been refined to allow for the scalable production of key intermediates, such as 1-(5-halo-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-ones, which can be readily deprotected to yield the desired 5-halo-1H-pyrazolo[3,4-c]pyridines.
Experimental Protocols
A foundational protocol for the synthesis of the 5-chloro-1H-pyrazolo[3,4-c]pyridine core is detailed below. This procedure serves as a starting point for the generation of a diverse library of derivatives.
General Procedure:
The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine is typically achieved through a two-step process starting from a substituted pyridine precursor. The initial step involves a diazotization reaction followed by cyclization, and the subsequent step is a deprotection to yield the final pyrazolo[3,4-c]pyridine core.
-
Step 1: Synthesis of 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one: To a solution of the appropriate aminopyridine precursor in a suitable solvent mixture (e.g., dichloroethane), sodium nitrite and acetic anhydride are added. The reaction is heated to facilitate the diazotization and subsequent cyclization.
-
Step 2: Deprotection to 5-chloro-1H-pyrazolo[3,4-c]pyridine: The acetylated intermediate is then treated with a base, such as sodium methoxide in methanol, at room temperature to afford the deprotected 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Characterization Data for 5-chloro-1H-pyrazolo[3,4-c]pyridine:
-
¹H NMR (400 MHz, methanol-d₄): δ 8.80 (1H, s, 7-H), 8.15 (1H, d, J = 1.2 Hz, 3-H), 7.82 (1H, d, J = 1.2 Hz, 4-H).
-
¹³C NMR (101 MHz, methanol-d₄): δ 141.0 (C-5), 137.6 (C-7a), 135.1 (C-7), 134.2 (C-3), 131.2 (C-3a), 115.6 (C-4).
-
High-Resolution Mass Spectrometry (HRMS) (ES+): [M+H]⁺ calculated for C₆H₅N₃³⁵Cl: 154.0172; found: 154.0167.
Biological Activity and Therapeutic Potential
The pyrazolo[3,4-c]pyridine core has emerged as a particularly valuable scaffold for the development of kinase inhibitors. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The ability of the pyrazolo[3,4-c]pyridine framework to mimic the hinge-binding interactions of ATP in the kinase active site makes it an ideal starting point for the design of potent and selective inhibitors.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
A significant breakthrough in the application of the pyrazolo[3,4-c]pyridine core has been the discovery of potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] HPK1, also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, these compounds can enhance T-cell activation, a highly sought-after mechanism in cancer immunotherapy.
The following table summarizes the in vitro inhibitory activity of a series of pyrazolo[3,4-c]pyridine derivatives against HPK1.[1]
| Compound | Bicyclic Scaffold | R¹ | R² | HPK1 Kᵢ (nM) | p-SLP76 IC₅₀ (nM) |
| 4 | 1H-pyrazolo[3,4-b]pyridine | F | OMe | 3.0 | 395 |
| 5 | 7-azaindole | F | OMe | 2.5 | 271 |
| 6 | 1H-pyrazolo[3,4-c]pyridine | F | OMe | <1.0 | 144 |
| 7 | 1H-pyrazolo[3,4-c]pyridine | Me | 1-methylpyrazol-4-yl | N/A | 148 |
| 8 | 1H-pyrazolo[3,4-b]pyridine | Me | 1-methylpyrazol-4-yl | N/A | 640 |
As shown in the table, the 1H-pyrazolo[3,4-c]pyridine scaffold (compounds 6 and 7 ) demonstrated superior cellular potency in inhibiting the phosphorylation of SLP76, a downstream substrate of HPK1, compared to other isomeric scaffolds.[1] This highlights the importance of the specific arrangement of nitrogen atoms in the pyrazolo[3,4-c]pyridine core for optimal biological activity.
Experimental Protocols for Kinase Inhibition Assays
The evaluation of pyrazolo[3,4-c]pyridine derivatives as kinase inhibitors typically involves in vitro enzymatic assays and cellular assays.
General Kinase Assay Protocol:
A common method for determining the in vitro potency of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.
-
Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Procedure: The kinase, substrate, and test compound (at various concentrations) are incubated together in a buffer solution. The enzymatic reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cellular Assay for HPK1 Inhibition (p-SLP76):
To assess the cellular activity of HPK1 inhibitors, the phosphorylation of its downstream target, SLP76, is measured in a relevant cell line (e.g., Jurkat cells).
-
Cell Treatment: Jurkat cells are treated with varying concentrations of the pyrazolo[3,4-c]pyridine inhibitor.
-
Cell Lysis: After a specific incubation time, the cells are lysed to release the cellular proteins.
-
Detection of p-SLP76: The level of phosphorylated SLP76 is determined using a sensitive detection method, such as Western blotting or a quantitative immunoassay (e.g., AlphaLISA).
-
Data Analysis: The IC₅₀ value is calculated as the concentration of the inhibitor that causes a 50% reduction in the p-SLP76 signal.
Signaling Pathways and Mechanism of Action
The therapeutic potential of pyrazolo[3,4-c]pyridine derivatives as HPK1 inhibitors lies in their ability to modulate the T-cell receptor (TCR) signaling pathway.
T-cell receptor signaling pathway and the role of HPK1 inhibition.
As depicted in the diagram, upon T-cell receptor (TCR) stimulation, a signaling cascade is initiated, leading to the activation of downstream transcription factors like NF-κB and AP-1, which are essential for T-cell proliferation and cytokine production. HPK1 acts as a negative feedback regulator in this pathway by phosphorylating SLP76, thereby dampening the signaling cascade. Pyrazolo[3,4-c]pyridine-based HPK1 inhibitors block this negative regulation, leading to enhanced and sustained T-cell activation.
The proposed mechanism of action for these inhibitors involves their binding to the ATP-binding pocket of the HPK1 kinase domain.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[3][4][5] The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic core found in numerous compounds with diverse biological activities. The functionalization of this scaffold via Suzuki coupling of the corresponding bromo-derivative allows for the introduction of a wide array of aryl and heteroaryl substituents, facilitating the exploration of structure-activity relationships in drug discovery programs.
These application notes provide a detailed experimental protocol for the Suzuki coupling of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine with various boronic acids. The protocol is based on established methodologies for the coupling of structurally related N-heterocyclic compounds.[4][6][7]
Core Reaction
The general scheme for the Suzuki coupling of this compound involves the reaction of the brominated pyrazolopyridine with a boronic acid in the presence of a palladium catalyst and a base.[1][2]
Reaction Scheme:
Where 'R' can be an aryl or heteroaryl group.
Experimental Protocol
This protocol provides a general procedure that can be adapted and optimized for specific boronic acids and desired scales.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like [Pd(OAc)₂ + phosphine ligand]) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as dioxane/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Reagents and solvents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using a ligand system, the palladium source and the ligand are added. For N-heterocyclic substrates, bulky and electron-rich phosphine ligands such as SPhos or XPhos in combination with Pd(OAc)₂ can be particularly effective.[5]
-
Inert Atmosphere: Seal the flask with a septum or cap, and then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[8]
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio, to a concentration of 0.1-0.2 M with respect to the limiting reagent).[6][7] The addition of water often aids in the dissolution of the inorganic base.[9]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-100 °C) for the specified time (2-24 hours).[6][8]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Data Presentation: Representative Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and reaction time. The following table summarizes typical conditions that have been successfully employed for the Suzuki coupling of related N-heterocyclic bromides.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd(OAc)₂ (2 mol%) | [4][7][10] |
| Ligand | None | None | SPhos (4 mol%) | |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2.5 equiv.) | [4][6][8] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF | [7][11] |
| Temperature | 90 °C | 100 °C | 80 °C | [6][7] |
| Time | 12-18 h | 8-12 h | 4-8 h | [6] |
Visualizations
Suzuki Coupling Catalytic Cycle
The mechanism of the Suzuki coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2][12]
Caption: Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Workflow
The following diagram outlines the general laboratory workflow for performing the Suzuki coupling of this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the purine structure of ATP and form key hydrogen bond interactions within the kinase hinge region.[1][2] This document provides detailed application notes on the synthetic utility of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, a versatile building block for generating libraries of potent and selective kinase inhibitors. We present generalized, yet detailed, experimental protocols for cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—at the C5 position.[3][4][5] Furthermore, we include protocols for biochemical kinase assays and present representative data to guide researchers in drug discovery campaigns targeting various kinase families, such as c-Met, CDKs, and TRKs.[6][7][8]
Introduction to Pyrazolo[3,4-c]pyridines in Kinase Inhibition
Kinases are critical regulators of cellular signaling, and their aberrant activity is a known driver of cancer and other diseases.[9][10] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern targeted therapy. The 1H-pyrazolo[3,4-c]pyridine core is one of nine pyrazolopyridine isomers and serves as an excellent starting point for inhibitor design.[1] The bromine atom at the C5 position of this compound provides a reactive handle for introducing diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[3]
The primary strategies for derivatization involve palladium-catalyzed cross-coupling reactions, which allow for the formation of C-C and C-N bonds under relatively mild conditions with high functional group tolerance.[3][11]
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The pyrazolo[3,4-c]pyridine scaffold, a purine isostere, has garnered significant interest in drug discovery due to its versatile biological activities, including its potential as an anticancer agent through the inhibition of key signaling pathways.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, a key intermediate for the synthesis of a library of 5-amino-3-methyl-1H-pyrazolo[3,4-c]pyridine derivatives. These derivatives are of particular interest for their potential as kinase inhibitors, specifically targeting pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK signaling cascade.[2][3]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of an amine with the bromo-substituted heterocyclic core. The catalytic cycle is generally understood to proceed through a sequence of steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the Pd(0) catalyst.[1] The choice of palladium precursor, phosphine ligand, base, and solvent is critical for achieving high yields and purity, and often requires optimization depending on the specific amine coupling partner.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. Please note that these are illustrative examples, and optimization may be required for specific substrates and scales.
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 92 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 18 | 78 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 20 | 88 |
| 5 | Diethylamine | Pd₂(dba)₃ (2) | AdBrettPhos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 24 | 75 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried prior to use. Reagents should be of high purity.
Recommended Experimental Protocol for a Representative Amination (Aniline)
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-methyl-N-phenyl-1H-pyrazolo[3,4-c]pyridin-5-amine.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Relevant Signaling Pathway: MAPK/ERK Pathway
Derivatives of the pyrazolo[3,4-c]pyridine scaffold have been investigated as inhibitors of various protein kinases. A key signaling pathway often implicated in the cancers targeted by such inhibitors is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers.[2][3]
Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazolopyridine derivatives.
Safety Information
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous solvents are flammable and should be handled with care.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
By following these protocols and considering the provided information, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of novel 5-amino-3-methyl-1H-pyrazolo[3,4-c]pyridine derivatives for further investigation in drug discovery and development.
References
Application Notes and Protocols for Sonogashira Coupling of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine with various terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of significant interest in medicinal chemistry and drug development for the functionalization of heterocyclic scaffolds like pyrazolopyridines. The conditions outlined below are based on established procedures for structurally analogous substrates and serve as a robust starting point for optimization.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
Tabulated Reaction Conditions for Analogous Substrates
The following table summarizes various conditions reported for the Sonogashira coupling of bromopyridine and related heterocyclic substrates, which can be adapted for this compound.
| Catalyst (mol%) | Ligand (mol%) | Copper Source (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Substrate Type | Yield (%) | Reference |
| Pd(PPh₃)₄ (15) | - | CuI (30) | Et₃N (2 mL) | THF (4 mL) | Room Temp | 16 | 6-bromo-3-fluoro-2-cyanopyridine | 85-93 | [4] |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (1 mL) | DMF | 100 | 3 | 2-amino-3-bromopyridines | 72-96 | [5] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | DMF | 80 | 12 | 3-bromo-5-azaindoles | N/A | [6] |
| [DTBNpP]Pd(crotyl)Cl (2.5) | - | - | TMP (2) | DMSO | Room Temp | 2-18 | Aryl bromides | 52-92 | [7] |
| Pd₂(dba)₃ | Bulky, electron-rich phosphine | - | Cs₂CO₃ | N/A | N/A | N/A | Aryl iodides (Cu-free) | N/A | [3] |
| Pd(PPh₃)₄ | - | CuI | Amine | N/A | N/A | N/A | General | N/A | [8][9] |
Experimental Workflow
The general workflow for the Sonogashira coupling reaction involves the careful preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent workup and purification.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Copper(I) iodide (CuI, 5-15 mol%)
-
Base (e.g., triethylamine (Et₃N), 2-3 equiv, or as solvent)
-
Anhydrous solvent (e.g., DMF, THF, or Et₃N)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Solvent and Base Addition: Add the anhydrous solvent and the base. If an amine base like triethylamine is used, it can often serve as both the base and the solvent.
-
Degassing: Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and copper(I) iodide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1][5] Reaction times can vary from a few hours to overnight.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., amine hydrohalide) has formed, it can be removed by filtration.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine base and its salt.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkynyl-3-methyl-1H-pyrazolo[3,4-c]pyridine.
Signaling Pathway/Logical Relationship Diagram
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine as a Fragment for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic fragment that holds significant promise in the field of fragment-based drug discovery (FBDD). Its rigid, bicyclic core, which is a bioisostere of purine, makes it an ideal starting point for the development of potent and selective inhibitors of various protein targets, particularly kinases. The pyrazolo[3,4-c]pyridine scaffold has been identified as a "privileged structure," capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases.[1]
The bromine atom at the 5-position and the methyl group at the 3-position provide vectors for chemical elaboration, allowing for the systematic optimization of fragment hits into lead compounds with improved potency and desirable pharmacokinetic properties. This document provides detailed protocols for the synthesis of this fragment, its application in FBDD workflows, and methodologies for its biological evaluation.
Synthesis Protocol
A general and efficient method for the synthesis of this compound has been reported.[2] The following protocol is adapted from established procedures.
Protocol 1: Synthesis of this compound
Materials:
-
1-(2-bromo-5-fluoro-4-pyridinyl)ethanone
-
Anhydrous hydrazine
-
Anhydrous ethylene glycol
-
Ice water
-
150 mL pressure flask
-
Syringe
-
Stirring apparatus
-
Heating apparatus
-
Vacuum filtration setup
Procedure:
-
In a 150 mL pressure flask, dissolve 1-(2-bromo-5-fluoro-4-pyridinyl)ethanone (8.2 g, 37.6 mmol) in 50 mL of anhydrous ethylene glycol.
-
Slowly add anhydrous hydrazine (1.24 mL, 39.5 mmol) dropwise to the solution using a syringe while stirring. A light yellow mixture will form.
-
Seal the pressure flask and heat the reaction mixture to 165°C.
-
Maintain the temperature and continue stirring for 3.5 hours. The mixture will turn orange-brown.
-
After 3.5 hours, remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the reaction mixture into a stirred mixture of 300 g of ice water (1:1). A solid precipitate will form.
-
Continue stirring the heterogeneous mixture for 10 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Dry the collected solid under vacuum to yield the high-purity this compound as an off-white solid (Expected yield: ~7.9 g, 99%).[2]
-
The product can be used in subsequent reactions without further purification. Characterization data: 1H NMR (CD3OD-d4) δ 8.73 (s, 1H), 7.98 (s, 1H), 2.59 (s, 3H); LC/MS (MH+) = 211.5, 213.7.[2]
Application in Fragment-Based Drug Discovery (FBDD)
The core principle of FBDD is to screen low molecular weight fragments that bind weakly to a biological target and then chemically elaborate these hits to develop high-affinity ligands. This compound is an excellent starting fragment due to its synthetic tractability and multiple vectors for optimization.
The bromine atom at the C5 position is particularly useful as it allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents. The N1 and N2 positions of the pyrazole ring can be selectively alkylated to explore different regions of the target's binding pocket.
Illustrative Biological Data
While specific biological data for this compound is not extensively published, its potential as a kinase inhibitor scaffold is well-supported by data from related pyrazolopyridine derivatives. The following tables provide an illustrative example of how screening data for this fragment might be presented, as well as published data for other pyrazolopyridine compounds to provide context for expected potencies after elaboration.
Table 1: Illustrative Primary Kinase Screening Data for this compound
| Kinase Target | Percent Inhibition @ 10 µM (Hypothetical) |
| CDK2 | 35% |
| GSK-3β | 42% |
| SRC | 28% |
| p38α | 15% |
| ERK2 | 18% |
Note: This data is hypothetical and serves to illustrate the expected level of activity for a fragment hit.
Table 2: IC50 Values of Published Pyrazolopyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative | TRKA | 56 | [3] |
| Pyrazolo[3,4-b]pyridine derivative | Topoisomerase IIα | 1330 (GI50) | |
| Pyrazolo[1,5-a]pyridine derivative | p110α | 0.9 | |
| Pyrazolo[3,4-c]pyridine fragment analog | Pim-1 | 200 | [1] |
Experimental Protocols
The following are detailed protocols for assays commonly used to evaluate the biological activity of kinase inhibitor fragments and their elaborated derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the IC50 of a compound against a target kinase.
Materials:
-
Target kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Test compound (this compound or derivative) dissolved in DMSO
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for a fragment would be in the millimolar range, while elaborated compounds would be tested at lower concentrations.
-
Reaction Mixture Preparation: In the assay buffer, prepare a reaction mixture containing the target kinase and the biotinylated substrate peptide.
-
Assay Plate Preparation: Add 2 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
Kinase Reaction Initiation: Add 4 µL of the kinase/substrate mixture to each well.
-
Reaction Start: Add 4 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of a detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in a suitable buffer.
-
Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Target Signaling Pathway
Derivatives of the pyrazolo[3,4-c]pyridine scaffold are expected to target protein kinases. A common pathway implicated in cancer is the MAPK/ERK pathway, which is often dysregulated. Inhibition of kinases within this pathway, such as MEK or ERK, is a validated therapeutic strategy.
References
Application Notes and Protocols for the Synthesis of PROTACs Using 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and characterization of Proteolysis Targeting Chimeras (PROTACs) utilizing the novel building block, 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. This pyrazolopyridine scaffold is recognized as a privileged structure in medicinal chemistry, frequently employed in the development of kinase inhibitors. Its classification by chemical suppliers as a "Protein Degrader Building Block" suggests its utility as a warhead for targeting kinases in the context of targeted protein degradation.
This document outlines a representative synthetic strategy to incorporate this warhead into a heterobifunctional PROTAC, alongside protocols for the subsequent biochemical and cellular characterization of the resulting degrader molecules.
Principle of PROTAC Action and Hypothesized Signaling Pathway
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI (a "warhead"), another ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
The 1H-pyrazolo[3,4-c]pyridine core is a known scaffold for various kinase inhibitors. For the purpose of this protocol, we hypothesize that it targets a critical oncogenic kinase, "Target Kinase X," which promotes cancer cell survival and proliferation through a downstream signaling cascade. Degrading Target Kinase X is therefore a promising therapeutic strategy.
Caption: Hypothesized signaling pathway of Target Kinase X and its disruption by a PROTAC.
PROTAC Synthesis: Workflow and Protocols
The synthesis of a PROTAC using this compound can be achieved through a modular approach. The bromine atom on the pyrazolopyridine core serves as a versatile chemical handle for coupling with a linker-E3 ligase ligand moiety. The following workflow outlines a general strategy using a Suzuki coupling reaction, followed by an amide bond formation.
Caption: General workflow for the modular synthesis of a pyrazolopyridine-based PROTAC.
Materials and Reagents
| Material | Supplier | Grade |
| This compound | Commercial | >95% |
| Pomalidomide | Commercial | >98% |
| 4-(Boc-amino)phenylboronic acid, pinacol ester | Commercial | >97% |
| (2-(2-aminoethoxy)ethoxy)acetic acid (PEG3 linker) | Commercial | >95% |
| Pd(dppf)Cl₂ | Commercial | Synthesis Grade |
| Sodium Carbonate (Na₂CO₃) | Commercial | Anhydrous |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial | >98% |
| DIPEA (N,N-Diisopropylethylamine) | Commercial | Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Commercial | Reagent Grade |
| Dichloromethane (DCM) | Commercial | Anhydrous |
| Dimethylformamide (DMF) | Commercial | Anhydrous |
| 1,4-Dioxane | Commercial | Anhydrous |
Experimental Protocol: Synthesis of PROTAC-X-CRBN1
This protocol describes the synthesis of a hypothetical PROTAC linking the pyrazolopyridine warhead to pomalidomide via a PEG linker.
Step 1: Synthesis of tert-butyl (4-(3-methyl-1H-pyrazolo[3,4-c]pyridin-5-yl)phenyl)carbamate (Warhead-Linker Precursor)
-
To a dried flask under nitrogen, add this compound (1.0 eq), 4-(Boc-amino)phenylboronic acid, pinacol ester (1.2 eq), and Na₂CO₃ (3.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture with nitrogen for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor reaction completion by LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the title compound.
Step 2: Synthesis of Pomalidomide-PEG3-linker
-
Dissolve pomalidomide (1.0 eq) and (2-(2-aminoethoxy)ethoxy)acetic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor reaction completion by LC-MS.
-
Dilute the reaction with water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the pomalidomide-linker conjugate.
Step 3: Deprotection of the Warhead-Linker Precursor
-
Dissolve the product from Step 1 in DCM.
-
Add Trifluoroacetic Acid (TFA) (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor deprotection by LC-MS.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Use the resulting amine salt directly in the next step without further purification.
Step 4: Final PROTAC Synthesis (Amide Coupling)
-
Dissolve the pomalidomide-linker from Step 2 (1.0 eq) and the deprotected amine salt from Step 3 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (4.0 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC to yield the pure product.
Synthetic Scheme Summary
| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Suzuki Coupling | Pd(dppf)Cl₂, Na₂CO₃ | Dioxane/Water | 90 | 12 | 60-75 |
| 2 | Amide Coupling | HATU, DIPEA | DMF | RT | 4 | 80-90 |
| 3 | BOC Deprotection | TFA | DCM | RT | 2 | >95 (crude) |
| 4 | Amide Coupling | HATU, DIPEA | DMF | RT | 6 | 40-55 |
Characterization Data (Hypothetical for PROTAC-X-CRBN1)
| Analysis | Expected Result |
| LC-MS | Purity >98% by UV (254 nm). Calculated mass [M+H]⁺, found mass ± 0.1 Da. |
| ¹H NMR | (DMSO-d₆, 400 MHz): Peaks corresponding to the pyrazolopyridine, phenyl, PEG linker, and pomalidomide moieties should be present with correct integration and splitting patterns. Key amide NH protons should be visible. |
| HRMS | High-resolution mass spectrometry confirming the elemental composition. [M+H]⁺ calculated vs. found within 5 ppm. |
Protocols for PROTAC Characterization
Western Blot for Target Degradation
This protocol assesses the ability of the synthesized PROTAC to induce the degradation of Target Kinase X in a relevant cancer cell line.
Materials:
-
Cancer cell line expressing Target Kinase X (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Synthesized PROTAC stock solution (10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-Target Kinase X, anti-Vinculin or anti-GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium (e.g., 1000, 300, 100, 30, 10, 1 nM). Include a DMSO vehicle control.
-
Replace the medium in the wells with the PROTAC-containing medium. Incubate for the desired time (e.g., 18 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4 °C.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with RIPA buffer. Add Laemmli sample buffer and boil at 95 °C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody for Target Kinase X (e.g., 1:1000 dilution) overnight at 4 °C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe for a loading control (e.g., Vinculin). Quantify band intensities to determine the DC₅₀ (concentration at which 50% degradation is observed).
Cell Viability Assay
This protocol measures the effect of target degradation on cell proliferation and viability.
Materials:
-
Cancer cell line
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: Workflow for the biological characterization of a newly synthesized PROTAC.
Application Notes and Protocols for C-N Bond Formation with 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 3-methyl-1H-pyrazolo[3,4-c]pyridin-5-amines via C-N cross-coupling reactions of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. The pyrazolo[3,4-c]pyridine scaffold is a significant pharmacophore, and the ability to introduce diverse amine functionalities at the C-5 position is crucial for the development of novel therapeutics. This guide focuses on the widely employed Palladium-catalyzed Buchwald-Hartwig amination, offering optimized reaction conditions, tabulated data for various amine coupling partners, and detailed, step-by-step experimental procedures.
Introduction
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The resulting aryl and heteroaryl amines are prevalent structural motifs in a vast array of biologically active molecules. The pyrazolo[3,4-c]pyridine core, in particular, is a privileged scaffold found in numerous compounds with therapeutic potential. The functionalization of this heterocyclic system, especially at the C-5 position, allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.
Among the various methods for C-N bond formation, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool.[1][2] This reaction allows for the coupling of a wide range of amines with aryl and heteroaryl halides under relatively mild conditions, demonstrating broad functional group tolerance.[1][2] This document outlines the application of the Buchwald-Hartwig amination to this compound, providing researchers with the necessary information to successfully synthesize a diverse library of C-5 aminated pyrazolo[3,4-c]pyridine derivatives.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine, catalyzed by a palladium complex. The generally accepted catalytic cycle involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 3-methyl-1H-pyrazolo[3,4-c]pyridin-5-amine is formed via reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium precursor, the phosphine ligand, the base, and the solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound and analogous 5-halopyrazolo[3,4-c]pyridines with various amines. These data provide a valuable starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of 5-Halo-1H-pyrazolo[3,4-c]pyridines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (10) | NaOtBu (2.0) | Toluene | 110 | 18 | 85 |
| 2 | Aniline | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ (2.0) | 1,4-Dioxane | 100 | 24 | 78 |
| 3 | tert-Butylamine | Pd₂(dba)₃ (2.5) | BrettPhos (10) | LHMDS (2.2) | THF | 80 | 12 | 72 |
| 4 | Piperidine | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ (2.0) | Toluene | 110 | 16 | 88 |
| 5 | 4-Fluoroaniline | Pd₂(dba)₃ (2.5) | Xantphos (10) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 20 | 81 |
Note: Yields are based on published data for 5-halopyrazolo[3,4-c]pyridines and may vary for the specific 3-methyl substituted substrate. Optimization may be required.
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a representative secondary cyclic amine (morpholine) and a primary aromatic amine (aniline).
Protocol 1: Synthesis of 3-methyl-5-(morpholin-4-yl)-1H-pyrazolo[3,4-c]pyridine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried vial with a septum)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and XPhos (0.10 mmol, 10 mol%).
-
Add sodium tert-butoxide (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Synthesis of 3-methyl-N-phenyl-1H-pyrazolo[3,4-c]pyridin-5-amine
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and RuPhos (0.10 mmol, 10 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Seal the vial with a cap containing a PTFE septum.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add aniline (1.2 mmol, 1.2 equiv.) via syringe.
-
Place the sealed vial in a preheated heating block or oil bath at 100 °C and stir.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (20 mL) and filter through a short plug of silica gel, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the pure product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
References
Application Note: High-Throughput Analysis of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine Reactions using LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purines, making it a valuable scaffold for the development of various therapeutic agents.[1][2] Monitoring the progress of chemical reactions involving this scaffold is crucial for optimizing reaction conditions, identifying byproducts, and ensuring the purity of the final product. This application note presents a detailed and robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the rapid and sensitive analysis of reactions involving this compound.
The presented method is designed for high-throughput screening and reaction monitoring, offering excellent resolution, sensitivity, and reproducibility. The protocol is suitable for researchers in academic and industrial settings working on the synthesis and development of novel pyrazolo[3,4-c]pyridine derivatives.
Experimental Workflow Overview
The overall experimental workflow for the LC-MS analysis of this compound reactions is depicted below. The process begins with sample preparation from the reaction mixture, followed by chromatographic separation and mass spectrometric detection. Data analysis is then performed to determine the concentration of the target analyte and any related impurities.
References
Application Notes and Protocols for In Vitro Evaluation of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine derivatives, a class of compounds with potential therapeutic applications. The protocols outlined below are designed to assess the antiproliferative, kinase inhibitory, and pro-apoptotic activities of these compounds.
Overview of Potential Biological Activities
Derivatives of pyrazolopyridines have been reported to exhibit a range of biological activities, making them promising candidates for drug discovery. Notably, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds, which are structurally related to the this compound core, have been associated with the inhibition of various protein kinases and topoisomerase II, as well as the induction of apoptosis.[1][2]
Potential molecular targets for this class of compounds include, but are not limited to:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.[3]
-
Tropomyosin Receptor Kinases (TrKs): Play a role in neuronal survival and differentiation, and are implicated in cancer.[4][5]
-
TANK-Binding Kinase 1 (TBK1): A key regulator of innate immunity.[6]
-
Topoisomerase IIα: An enzyme essential for DNA replication and chromosome segregation.[1]
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)[3]
-
Complete culture medium (e.g., DMEM or RPMI supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[3]
-
MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of specific protein kinases. The following is a general protocol using the ADP-Glo™ Kinase Assay, which can be adapted for specific kinases of interest.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the amount of ADP, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant kinase (e.g., CDK2/cyclin A2, TrKA, TBK1)[3][5][6]
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction:
-
Add 1 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the kinase enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.[6]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Apoptosis Assay by DAPI Staining
This assay is used to observe morphological changes in the nucleus of cells undergoing apoptosis.
Principle: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, the chromatin condenses and the nuclei fragment, which can be visualized by DAPI staining.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)[7]
-
Culture plates or chamber slides
-
This compound derivatives
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI staining solution
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on chamber slides or in culture plates and treat with the test compounds at their IC50 concentrations for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
DAPI Staining: Wash the cells with PBS and stain with DAPI solution for 5 minutes in the dark.
-
Imaging: Wash the cells with PBS and mount the slides with a coverslip. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, appearing as brightly stained bodies.[8]
Data Presentation
Quantitative data from the in vitro assays should be summarized in tables for clear comparison.
Table 1: Antiproliferative Activity of Pyrazolo[3,4-c]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 11a | A2058 | 4.8 | [9] |
| DU145 | 3.0 | [9] | |
| PC3 | 3.5 | [9] | |
| 12a | A2058 | 5.5 | [9] |
| DU145 | 4.0 | [9] | |
| PC3 | 4.2 | [9] |
Table 2: Kinase Inhibitory Activity of Related Pyrazolopyridine Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| Compound C03 | TrKA | 56 | [5] |
| Compound 15y | TBK1 | 0.2 | [6] |
| Compound 8c | Topoisomerase IIα | GI50 1.33 µM | [1] |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The general workflow for evaluating the in vitro activity of the synthesized compounds is depicted below.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity | MDPI [mdpi.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the Suzuki coupling of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a low yield of my desired coupled product. What are the most common causes?
Low yields in the Suzuki coupling of nitrogen-containing heterocycles like this compound can stem from several factors. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or the occurrence of side reactions. The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity.[1][2] Additionally, side reactions such as protodeboronation (loss of the boronic acid/ester group), homocoupling of the boronic acid, and protodehalogenation of the starting material can consume reagents and lower the yield of the desired product.[1][3][4]
Q2: My starting material, this compound, is poorly soluble in the reaction solvent. How can this affect the yield and what can I do?
Poor solubility of the heteroaromatic bromide can significantly hinder the reaction rate and overall yield by preventing it from effectively participating in the catalytic cycle.[1]
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. Common choices for Suzuki couplings include dioxane, THF, DMF, and toluene, often with water as a co-solvent.[5] For nitrogen-containing heterocycles, polar aprotic solvents like DMF or the use of co-solvents can improve solubility.
-
Increase Temperature: Raising the reaction temperature can enhance the solubility of your starting material.[6] However, be mindful that higher temperatures can also promote side reactions.[2]
-
Microwave Irradiation: If available, microwave-assisted synthesis can be a powerful tool to increase reaction rates and yields, often at lower overall reaction times.[7]
-
Q3: I suspect catalyst poisoning is occurring due to the nitrogen atoms in my pyrazolopyridine substrate. How can I mitigate this?
Catalyst poisoning is a common issue with nitrogen-rich heterocycles.[1][2] The lone pairs on the nitrogen atoms can coordinate strongly to the palladium center, inhibiting its catalytic activity.
-
Strategies to Minimize Catalyst Poisoning:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos can shield the palladium center and prevent strong coordination with the nitrogen heterocycle.[1]
-
Use of Palladium Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[1][8]
-
Slow Addition: A slow addition of the this compound to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[1]
-
Q4: What are the primary side reactions I should be aware of, and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields.
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom.[1] This is particularly problematic with electron-deficient or unstable heteroaryl boronic acids and can be exacerbated by high temperatures and the presence of water.[2][3]
-
Minimization Strategies:
-
Use more stable boronate esters like pinacol or MIDA esters.[1]
-
Run the reaction under anhydrous conditions where possible.[6]
-
Employ milder bases such as potassium fluoride (KF) or cesium carbonate (Cs2CO3).[3][9]
-
Optimize for the lowest effective temperature and shortest possible reaction time.[1]
-
-
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid. The presence of oxygen can promote this side reaction.[1]
-
Protodehalogenation: The bromo-substituent on your pyrazolopyridine can be replaced by a hydrogen atom, leading to the formation of 3-methyl-1H-pyrazolo[3,4-c]pyridine.[4]
-
Minimization Strategies:
-
Careful optimization of the base and solvent system is crucial.
-
Screening different palladium catalysts and ligands can identify a system that favors cross-coupling over dehalogenation.[10]
-
-
Q5: How do I choose the optimal base and solvent for my reaction?
The choice of base and solvent is critical and often substrate-dependent.[11]
-
Base Selection: The base activates the boronic acid for transmetalation.[11]
-
Solvent Selection: The solvent system needs to solubilize the reactants and be compatible with the reaction conditions.
Quantitative Data Summary
| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | PdCl2(dppf) (5) | - | Na2CO3 (2) | Dioxane/H2O | 110 | 17 | [13] |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | Na2CO3 (2) | Dioxane/H2O | 110 | Ratio of product to debrominated byproduct was 37:63 | [13] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 (5) | - | K2CO3 (2) | DME | 80 | High | [14] |
| 5-Bromo-2-methylpyridin-3-amine derivative | Various arylboronic acids | Pd(PPh3)4 (5) | - | K3PO4 (3) | Dioxane/H2O (4:1) | 85-95 | Moderate to Good | [12] |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | - | K3PO4 (2) | Dioxane/H2O | 100 | High | [2] |
| 4-Bromopyrazole | 4-Tolylboronic acid | P1 (3.5) | XPhos (5.25) | K3PO4 (2) | Dioxane/H2O | 100 | 86 | [2] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a generalized starting point and should be optimized for your specific boronic acid partner.
-
Reagent Preparation:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K2CO3 or K3PO4, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) and, if required, the ligand (e.g., XPhos, 3-7.5 mol%).
-
-
Inert Atmosphere:
-
Seal the vessel and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to remove oxygen.[6]
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe. The reaction mixture should be stirred to ensure proper mixing.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired coupled product.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amination of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the amination of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the amination of this compound?
A1: The Palladium-catalyzed Buchwald-Hartwig amination is the most prevalent and versatile method for forming a C-N bond between an aryl halide, such as this compound, and an amine.[1][2] This reaction is widely used due to its broad substrate scope and tolerance of various functional groups.[1][2]
Q2: I am observing low to no yield in my reaction. What are the common causes?
A2: Low or no yield can be attributed to several factors:
-
Catalyst Deactivation: The nitrogen atoms in the pyrazolopyridine core can coordinate to the palladium catalyst, inhibiting its activity.[3]
-
Poor Reagent Quality: Ensure that the palladium catalyst, ligand, and base are of high purity and handled under inert conditions to prevent degradation. Solvents must be anhydrous and degassed.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of ligand and base are critical and may require screening.[4]
Q3: What are the recommended starting conditions for this amination?
A3: For the amination of heteroaryl bromides, a good starting point is to use a palladium precatalyst like Pd₂(dba)₃ or a more advanced G3 or G4 precatalyst, paired with a sterically hindered biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[5] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often effective.[3] Anhydrous toluene or 1,4-dioxane are common solvent choices, with reaction temperatures typically ranging from 80 to 110 °C.[2][4]
Q4: How can I minimize side product formation?
A4: A common side reaction is the hydrodehalogenation of the starting material, where the bromine atom is replaced by a hydrogen. This can be minimized by ensuring an efficient catalytic cycle. Using a ligand that promotes rapid reductive elimination can help the desired product to be formed faster than competing side reactions. Additionally, careful control of the reaction temperature can be beneficial.
Q5: Is it necessary to protect the N-H group on the pyrazole ring?
A5: While the N-H group on the pyrazole can sometimes interfere with the reaction, many Buchwald-Hartwig aminations on N-H containing heterocycles proceed successfully without protection. If you suspect N-arylation is a competing side reaction, protection of the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) might be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or ligand. | Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst for more reliable initiation.[6] |
| Insufficiently inert atmosphere. | Ensure all reagents are handled under argon or nitrogen and that the solvent is properly degassed. | |
| Catalyst inhibition by the substrate. | Increase catalyst loading slightly. Screen different ligands that are known to be effective for heteroaromatic substrates (e.g., tBuXPhos, RuPhos).[4][5] | |
| Incorrect base. | The basicity can be critical. Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃.[4] | |
| Product Decomposition | Reaction temperature is too high. | Reduce the reaction temperature and monitor the reaction over a longer period. |
| Base-sensitive functional groups on the amine. | If the amine contains base-sensitive groups, switch to a milder base like K₃PO₄ or Cs₂CO₃.[4][7] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Slow reductive elimination. | Use a more electron-rich and sterically hindered ligand to accelerate the reductive elimination step.[8] |
| Presence of water. | Ensure all glassware is oven-dried and solvents are anhydrous. | |
| Difficulty in Product Isolation/Purification | Product is coordinating to residual palladium. | During workup, consider washing with an aqueous solution of a chelating agent like thiourea or sodium sulfide to remove palladium. |
| Product is highly polar. | Use a more polar eluent system for column chromatography or consider reverse-phase chromatography. |
Data Presentation
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | High | [2] |
| Secondary Aliphatic Amine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | >95 | [4] |
| Primary Aliphatic Amine | RuPhos-Pd-G3 (2) | - | LHMDS (2.0) | 1,4-Dioxane | 80 | High | [5] |
| Heterocyclic Amine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu (1.5) | Toluene | 100 | >99 | [4] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific amine coupling partners.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Degassing: If not already done, subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated product.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting amination reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Palladium-Catalyzed Reactions of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
LC-MS or TLC analysis shows a significant amount of unreacted this compound.
-
The reaction mixture remains colorless or does not change color as expected.[1]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure Rigorous Inert Conditions: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.[1] Degas all solvents and reagents thoroughly. Use a glovebox or Schlenk line for reaction setup. |
| Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure the generation of the active Pd(0) species. | |
| Check Catalyst and Ligand Quality: Use fresh, high-purity palladium sources and phosphine ligands. Phosphine ligands can oxidize over time. | |
| Catalyst Poisoning | The pyridine nitrogen in the pyrazolo[3,4-c]pyridine core can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with pyridine-containing substrates.[1] |
| Use Bulky Ligands: Employ sterically hindered phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to disfavor coordination of the pyridine nitrogen. | |
| Inadequate Base | Base Strength: The chosen base may not be strong enough to facilitate the catalytic cycle (e.g., for deprotonation in Buchwald-Hartwig aminations).[1] For Suzuki reactions, a base is required to activate the boronic acid.[2] |
| Base Solubility: Ensure the base is soluble in the reaction solvent. If not, the reaction may be slow or incomplete. Consider switching to a more soluble base or a different solvent.[1] Common bases include NaOtBu, LHMDS, K₃PO₄, and Cs₂CO₃. | |
| Low Reaction Temperature | Cross-coupling reactions often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.[1] Carefully increase the reaction temperature, but be aware that excessively high temperatures can lead to catalyst decomposition. |
Problem 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.
-
Difficulty in purifying the desired product.
Common Side Reactions and Solutions:
| Side Product | Reaction Type | Formation Mechanism | Troubleshooting Steps |
| 3-methyl-1H-pyrazolo[3,4-c]pyridine (Debromination/Hydrodehalogenation) | General | Reductive cleavage of the C-Br bond.[3] This can be a major side reaction, especially in the presence of alcohols, amines, or other hydrogen sources.[4] | Minimize Hydrogen Donors: Use anhydrous solvents and reagents. If an alcohol is used as a solvent, consider switching to an aprotic solvent like toluene, dioxane, or DMF. |
| Choice of Base: Some bases can promote hydrodehalogenation. If this is a major issue, screen different bases. | |||
| 5,5'-bis(3-methyl-1H-pyrazolo[3,4-c]pyridine) (Homocoupling) | General | Reductive coupling of two molecules of the starting material. This is a common side reaction in palladium-catalyzed couplings of aryl halides.[5][6][7] | Control Catalyst Loading: High catalyst concentrations can sometimes favor homocoupling. |
| Use Additives: In some cases, additives like hydroquinone can be used to promote homocoupling if that is the desired product, so avoiding such conditions is key.[6] | |||
| Optimize Reaction Conditions: Screen temperature and reaction time. Homocoupling can sometimes be favored at higher temperatures or longer reaction times. | |||
| Imine Formation (in Buchwald-Hartwig Amination) | Buchwald-Hartwig | β-hydride elimination from the palladium-amido intermediate.[8][9] | Ligand Choice: The choice of phosphine ligand is critical. Using bulky, electron-rich ligands can favor reductive elimination over β-hydride elimination. |
| Substrate Structure: This is more common with acyclic secondary amines.[9] |
Frequently Asked Questions (FAQs)
Q1: I am observing a black precipitate in my reaction. What is it and what should I do?
A: The black precipitate is likely "palladium black," which is metallic palladium that has precipitated out of the solution.[1] This indicates catalyst decomposition or deactivation, which will halt your reaction.
-
Cause: This can be caused by exposure to oxygen, excessively high temperatures, or the use of unstable catalyst systems.
-
Solution: You will likely need to restart the reaction. To prevent this, ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use well-defined pre-catalysts if you continue to have issues with catalyst decomposition. Also, ensure your reaction temperature is not excessively high.
Q2: Why is my Suzuki-Miyaura coupling with this compound giving a low yield?
A: Low yields in Suzuki couplings of heteroaryl halides can be due to several factors:
-
Catalyst Inhibition: As mentioned in the troubleshooting guide, the pyridine nitrogen can inhibit the palladium catalyst. Using bulky phosphine ligands can mitigate this.
-
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, can be slow. Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to activate the boronic acid.[2] The choice of solvent can also influence this step. A mixture of an organic solvent (like dioxane or DME) and water is often effective.
-
Boronic Acid Decomposition: Boronic acids can be unstable, especially at high temperatures, leading to protodeborylation. Use fresh boronic acid and consider adding it in portions if the reaction is run at a high temperature for an extended period.
Q3: Can I use an unprotected NH on the pyrazole ring during palladium catalysis?
A: While many palladium-catalyzed reactions tolerate the NH of a pyrazole, it can sometimes cause issues. The acidic proton of the pyrazole NH can react with strong bases, potentially affecting the stoichiometry. In some cases, the pyrazole nitrogen can also coordinate to the palladium center. If you are experiencing issues with low yield or side reactions, you may consider protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a simple alkyl group), if compatible with your overall synthetic route. Previous studies with similar heterocyclic systems have shown that N-protection can prevent side reactions like dehalogenation.[10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point; optimization of the catalyst, ligand, base, and solvent may be necessary.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 85-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a representative protocol; the choice of catalyst, ligand, and base is crucial and often needs to be screened.
-
To a dry Schlenk flask or glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and quench carefully with water or aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
minimizing dehalogenation of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing dehalogenation during synthetic reactions involving 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine substituent on the pyrazolo[3,4-c]pyridine core is replaced by a hydrogen atom.[1] This leads to the formation of the undesired byproduct, 3-methyl-1H-pyrazolo[3,4-c]pyridine, which reduces the yield of the desired functionalized product and complicates purification.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The primary causes of dehalogenation, also known as hydrodehalogenation, include:
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Presence of a Proton Source: Residual water in the solvent or base can act as a proton source.[1]
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Reaction with Amine N-H Bonds: In Buchwald-Hartwig amination, the N-H bond of the amine coupling partner can be a source of hydrogen.
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Solvent Participation: Some solvents, like DMF, can decompose under basic conditions to provide a hydride source.[2]
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Catalyst and Ligand Choice: Highly active catalyst systems can sometimes favor the dehalogenation pathway.[1]
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β-Hydride Elimination: In certain mechanistic pathways, a β-hydride elimination from an amide intermediate can lead to the formation of the dehalogenated arene.[3]
Q3: How can I minimize the risk of dehalogenation when working with this compound?
A3: To minimize dehalogenation, consider the following strategies:
-
Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use of anhydrous bases like K₃PO₄ is beneficial.[1]
-
Optimize the Catalyst System: Select a palladium catalyst and ligand combination known to suppress dehalogenation for similar heterocyclic systems. For instance, using bulky, electron-rich phosphine ligands like XPhos can be effective.[4]
-
Careful Selection of Base: The choice of base is critical. Weaker bases or non-coordinating bases can sometimes reduce the rate of dehalogenation.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can help to disfavor the dehalogenation side reaction.[1]
-
Thorough Degassing: Removing dissolved oxygen by degassing the reaction mixture can prevent oxidative degradation of the catalyst and reduce the likelihood of side reactions.[1]
Q4: Is N-H protection of the pyrazole ring necessary to prevent dehalogenation?
A4: The unprotected N-H group on the pyrazole ring can sometimes interfere with the catalytic cycle and contribute to side reactions.[1] While not always mandatory, N-H protection (e.g., with a BOC group) can be a useful strategy to consider if dehalogenation remains a significant issue after optimizing other reaction parameters.[1]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Significant formation of 3-methyl-1H-pyrazolo[3,4-c]pyridine (dehalogenated byproduct) is observed during the Suzuki-Miyaura coupling of this compound with a boronic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.
Quantitative Data on Reaction Parameter Optimization (for a structurally similar 3-bromo pyrazolo[1,5-a]pyrimidin-5-one system): [4]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Ratio (Coupled:Dehalogenated) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 9:91 |
| 2 | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 110 | 10:90 |
| 3 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | Dioxane/H₂O | 110 | 35:65 |
| 4 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O | 110 | 45:55 |
| 5 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | EtOH/H₂O | 135 (µW) | 82:18 |
This data is for a structurally analogous compound and serves as a strong starting point for optimization.[4]
Guide 2: Buchwald-Hartwig Amination
Issue: Low yield of the desired aminated product with significant formation of the dehalogenated byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation in Buchwald-Hartwig amination.
Recommended Catalyst Systems for Amination of Heteroaryl Bromides:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Suitability |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | General purpose for a range of amines.[5] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | Effective for coupling with heteroaryl halides.[5] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80-100 | Often provides good results with challenging substrates. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific boronic acid partner.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely ground anhydrous potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhosPdG2, 2.5 mol%) and ligand (e.g., XPhos, 5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of ethanol and water) via syringe under the inert atmosphere.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 135 °C if using microwave irradiation, or 80-110 °C for conventional heating). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.5 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol% and Xantphos, 4 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visual Guides
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
improving solubility of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are the initial steps to consider when encountering solubility issues with this compound in a reaction?
A2: Initially, it is crucial to select an appropriate solvent or a co-solvent system. For many poorly soluble compounds, especially those that are lipophilic or highly crystalline, a co-solvent approach can be beneficial.[2] This technique can reduce the interfacial tension between an aqueous solution and a hydrophobic solute, thereby increasing solubility.[2] Common co-solvents for parenteral dosage forms that have low toxicity include propylene glycol, ethanol, glycerin, and polyethylene glycol.[3]
Q3: How can pH be used to improve the solubility of this compound?
A3: Adjusting the pH of the reaction medium can significantly impact the solubility of ionizable compounds.[4] Since this compound contains nitrogen atoms, it is likely to have basic properties. Therefore, lowering the pH with a suitable acid could protonate the molecule, forming a more soluble salt. It is important to ensure that the chosen pH is compatible with the reaction conditions and the stability of the compound.
Q4: What are surfactants and how can they enhance solubility?
A4: Surfactants are agents that can be used to solubilize compounds that are poorly soluble in water by forming micelles that encapsulate the compound.[5] Commonly used surfactants in pharmaceutical formulations include Tween-80, docusate sodium, Myrj-52, Pluronic-F68, and sodium lauryl sulfate.[2] The use of surfactants can also aid in stabilizing suspension formulations.[5]
Q5: Can particle size reduction improve the solubility of this compound?
A5: Yes, reducing the particle size of a compound increases its surface area, which can, in turn, enhance the dissolution rate.[5] Techniques such as micronization and nanosuspension are common methods for particle size reduction.[3] While micronization increases the rate of dissolution, it does not affect the equilibrium solubility.[2]
Troubleshooting Guides
Issue 1: The compound precipitates out of the reaction mixture.
Cause: The chosen solvent or solvent system may not be optimal for the concentration of the compound being used. Uncontrolled precipitation can also occur if a compound that is soluble at a certain pH comes into contact with a different pH level where it is less soluble.[2]
Troubleshooting Steps:
-
Decrease Concentration: Attempt the reaction at a lower concentration of this compound.
-
Co-solvent System: Introduce a co-solvent to the reaction mixture. The choice of co-solvent will depend on the primary solvent and the reaction conditions.
-
pH Adjustment: If the compound has ionizable groups, carefully adjust the pH of the reaction medium to favor the more soluble form.
-
Heating: Gently heating the reaction mixture can sometimes help to keep the compound in solution. However, be cautious of potential degradation of the compound or other reactants.
Issue 2: The reaction is sluggish or incomplete, possibly due to poor solubility.
Cause: Low solubility can lead to a low effective concentration of the reactant in the solution, slowing down the reaction rate.
Troubleshooting Steps:
-
Enhance Solubilization: Employ one of the solubility enhancement techniques described in the FAQs, such as using co-solvents, adjusting pH, or adding a surfactant.
-
Solid Dispersion: Consider creating a solid dispersion of the compound. This involves dispersing the compound in an inert carrier, often a hydrophilic polymer, to create a stabilized amorphous form which typically has a higher apparent water solubility.[1]
-
Complexation: The use of complexing agents like cyclodextrins can form inclusion complexes with poorly soluble drugs, which can enhance their aqueous solubility.[4]
Quantitative Data on Solubility Enhancement Techniques
The following table summarizes various techniques for improving the solubility of poorly soluble compounds, which can be applied to this compound.
| Technique | Description | Advantages | Disadvantages |
| Co-solvency | A mixture of a primary solvent and a water-miscible solvent is used.[3] | Simple and rapid to formulate and produce.[3] | Potential for uncontrolled precipitation upon dilution with aqueous media.[3] Toxicity of the co-solvent must be considered.[3] |
| pH Adjustment | The pH of the solution is altered to convert the compound into a more soluble ionized form.[4] | A universal and relatively simple method for ionizable compounds.[2] | Inaccurate data interpretation can occur if the compound precipitates at a different pH.[2] |
| Surfactants | Micelle-forming agents that encapsulate the poorly soluble compound.[5] | Can significantly increase the solubility and stability of suspensions.[5] | The choice of surfactant must be compatible with the reaction and downstream processing. |
| Particle Size Reduction | The surface area of the compound is increased through methods like micronization.[5] | Increases the dissolution rate of the compound.[5] | Does not increase the equilibrium solubility.[2] Thermal stress during processing can be a concern for heat-sensitive compounds.[2] |
| Solid Dispersion | The compound is dispersed in a solid matrix, often a polymer.[1] | Can lead to a stabilized amorphous form with higher apparent water solubility.[1] | The choice of carrier and preparation method is critical for stability. |
| Complexation | A complexing agent, such as a cyclodextrin, forms an inclusion complex with the compound.[4] | Can significantly improve aqueous solubility and dissolution rate.[2] | The size of the compound must be suitable for the cavity of the cyclodextrin. |
Experimental Protocols
Protocol 1: General Method for Solubility Enhancement using a Co-solvent System
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Solvent Screening: Begin by testing the solubility of a small amount of this compound in a range of individual, pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Binary Co-solvent System: Prepare various mixtures of the best-performing organic solvent with your primary reaction solvent (e.g., water or a buffer). Start with ratios such as 10:90, 20:80, and 50:50 (organic solvent: primary solvent).
-
Solubility Determination: Add a known excess amount of the compound to a fixed volume of each co-solvent mixture.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Analysis: Centrifuge the samples to pellet the undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a hydrophilic polymer carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask and characterize it for its amorphous nature (e.g., using DSC or XRD) and dissolution properties compared to the pure compound.
Visualizations
Caption: Experimental workflow for improving compound solubility.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. ijpbr.in [ijpbr.in]
- 4. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Cross-Coupling with 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the presence of multiple nitrogen atoms in the pyrazolopyridine core. These nitrogen atoms can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3] This can result in low reaction yields and the need for careful selection of ligands and reaction conditions to mitigate these effects.[1] Additionally, side reactions such as debromination (hydrodehalogenation) and protodeboronation (in the case of Suzuki-Miyaura coupling) can be problematic.[4][5][6]
Q2: Which types of cross-coupling reactions are most suitable for functionalizing this molecule?
A2: The most common and effective methods for functionalizing this compound are Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkyne) bond formation.[3][7][8] The choice of reaction depends on the desired final product.
Q3: Can the unprotected N-H group on the pyrazole ring interfere with the reaction?
A3: Yes, the acidic proton of the pyrazole N-H can potentially interfere with the reaction, especially with strongly basic conditions. While many cross-coupling reactions tolerate this group, in some cases, protection of the N-H group may be necessary to improve yields and prevent side reactions.[9]
Q4: What general type of catalyst system is preferred for these reactions?
A4: Palladium-based catalysts are overwhelmingly the most effective for these cross-coupling reactions.[10][11][12] The key to success lies in the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often preferred as they can promote the desired catalytic cycle and prevent catalyst deactivation by the nitrogen heterocycle.[1][4][12] Pre-formed palladium precatalysts are also recommended to ensure the efficient generation of the active catalytic species.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Switch to a bulkier, more electron-rich phosphine ligand: Consider ligands like XPhos, SPhos, or RuPhos to shield the palladium center.[1] 2. Use a palladium precatalyst: Pd(OAc)₂ with a suitable ligand or a pre-formed catalyst like XPhosPdG2 can be more effective.[4] 3. Slow addition of the pyrazolopyridine: Adding the substrate slowly can maintain a low concentration and reduce catalyst inhibition.[1] |
| Protodeboronation of Boronic Acid | 1. Use a milder base: Switch from strong bases like NaOH or KOH to weaker bases such as K₂CO₃ or K₃PO₄.[13][14] 2. Use anhydrous conditions: The presence of water can promote protodeboronation.[5] 3. Use boronate esters: Pinacol boronate esters are often more stable than the corresponding boronic acids.[5] |
| Poor Solubility | 1. Screen different solvents: A mixture of a polar aprotic solvent (e.g., dioxane, DMF, THF) and water is often effective.[1][5] Toluene can also be a good choice.[1] 2. Increase reaction temperature: Higher temperatures can improve solubility and reaction rates, but be mindful of potential catalyst decomposition.[1][5] |
| Side Reaction: Debromination | 1. Use a more active catalyst system: A highly active catalyst can promote the desired cross-coupling over debromination. A tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in similar systems.[4][6] 2. Optimize the base and solvent. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | 1. Ligand Selection: Employ bulky, electron-rich ligands such as Xantphos or BINAP.[7] 2. Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that work well with appropriate ligands.[7] |
| Inappropriate Base | 1. Base Strength: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7] Weaker bases may not be sufficient to deprotonate the amine. |
| Amine Reactivity | 1. Hindered Amines: Coupling with sterically hindered amines may require more forcing conditions (higher temperature, longer reaction time) and specialized ligands.[10] |
Issue 3: Unsuccessful Sonogashira Coupling
| Possible Cause | Troubleshooting Steps |
| Ineffective Catalyst System | 1. Palladium and Copper Source: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[8][15] 2. Copper-free conditions: In some cases, copper-free Sonogashira protocols with specific ligands can be advantageous to avoid side reactions. |
| Base Selection | 1. Amine Base: A liquid amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent or co-solvent.[15] |
| Alkyne Homocoupling (Glaser coupling) | 1. Ensure strictly anaerobic conditions: Oxygen promotes the homocoupling of terminal alkynes. Degas all solvents and reagents thoroughly and maintain an inert atmosphere (Argon or Nitrogen). |
Catalyst and Conditions Summary for Cross-Coupling Reactions
The following table summarizes common starting conditions for various cross-coupling reactions with substrates similar to this compound. Optimization will likely be required for this specific substrate.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) or Pd₂(dba)₃ (1-2) or XPhosPdG2 (2-5) | XPhos (4-10) or SPhos (4-10) or PPh₃ (5-10) | K₂CO₃ (2) or K₃PO₄ (2) | Dioxane/H₂O, Toluene, or DMF | 80-120 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2-5) | BINAP (1.5-3) or Xantphos (2-6) | NaOtBu (1.2-1.5) or Cs₂CO₃ (1.5) | Toluene or Dioxane | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (as part of catalyst) | Et₃N or DIPEA | THF or DMF | Room Temp - 80 |
| with Cu(I) co-catalyst | CuI (5-10) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and requires optimization for the specific substrates.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[11][16]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[5][11] Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: A workflow for catalyst selection in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.
Question 1: My final product shows multiple spots on the TLC plate after column chromatography. What are the likely impurities?
Answer:
The presence of multiple spots on a TLC plate post-purification indicates co-elution of impurities with your target compound. For this compound derivatives synthesized from aminopyridine precursors, common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, unreacted aminopyridine precursors can be a common impurity.
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Isomeric Byproducts: The formation of constitutional isomers is a known challenge in the synthesis of substituted pyridines.[1] Depending on the bromination step, bromine could potentially be introduced at other positions on the pyrazolopyridine ring, leading to isomeric impurities that are often difficult to separate due to similar polarities.
-
Debrominated Product: Under certain conditions, particularly during workup or subsequent reaction steps, the bromo group can be lost, leading to the formation of the debrominated pyrazolopyridine derivative.
-
Side-products from Diazotization: If the synthesis involves a diazotization of an aminopyridine, incomplete reaction or side reactions can lead to various impurities.[2]
To identify the impurities, it is recommended to run co-spot TLCs with your starting materials. If isomers are suspected, advanced analytical techniques like LC-MS or NMR of the impure fractions may be necessary for confirmation.
Question 2: I am having difficulty separating my product from a closely eluting impurity using column chromatography. How can I improve the separation?
Answer:
Improving the resolution of closely eluting compounds in column chromatography often requires a systematic optimization of the chromatographic conditions. Here are several strategies to consider:
-
Solvent System Optimization:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switching to a shallow gradient of a more polar solvent can help to better resolve compounds with similar Rf values. For instance, a slow gradient of ethyl acetate in hexane is a good starting point.[3]
-
Solvent Polarity: Experiment with different solvent systems of varying polarities. Sometimes, a less conventional solvent mixture can provide better selectivity.
-
Solvent Selectivity: Solvents with different chemical properties can interact differently with your compounds. For example, replacing ethyl acetate with dichloromethane or acetone might alter the elution order and improve separation.
-
-
Stationary Phase Modification:
-
Silica Gel Type: The type of silica gel (e.g., particle size, pore size) can influence separation. Using a finer mesh silica gel can increase the number of theoretical plates and improve resolution, though it may lead to higher backpressure.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (basic or neutral) or reversed-phase silica (C18), depending on the polarity of your compound and impurities.
-
-
Loading and Column Dimensions:
-
Sample Loading: Overloading the column is a common reason for poor separation. Ensure that the amount of crude material is appropriate for the column size. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude product.
-
Column Geometry: A longer, narrower column will generally provide better resolution than a shorter, wider column with the same amount of stationary phase.
-
Question 3: My product seems to be degrading on the silica gel column. What can I do to minimize this?
Answer:
The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. If you suspect your this compound derivative is unstable on silica, consider the following:
-
Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a non-polar amine, such as triethylamine (typically 0.1-1%), to your eluent.
-
Using a Different Stationary Phase: Switching to a more inert stationary phase like neutral alumina or a polymer-based resin can prevent degradation.
-
Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system than you would for traditional gravity chromatography.
Question 4: I am trying to recrystallize my product, but it is either too soluble or not soluble enough in common solvents. How should I choose a suitable recrystallization solvent?
Answer:
Finding the right recrystallization solvent is often a matter of trial and error. A good recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.
-
Single Solvent Recrystallization: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and water) at room temperature and upon heating.
-
Two-Solvent Recrystallization: If a single solvent is not suitable, a two-solvent system can be effective. In this method, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Upon gentle heating to redissolve the solid followed by slow cooling, crystals should form. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
Frequently Asked Questions (FAQs)
Q1: What is a typical purification method for this compound derivatives?
A1: A common and effective method for the purification of these derivatives is silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexane. For a related compound, 5-bromo-1H-pyrazolo[3,4-c]pyridine, a gradient of 0-50% ethyl acetate in hexane has been successfully used.[3]
Q2: How can I visualize this compound derivatives on a TLC plate?
A2: Due to the aromatic nature of the pyrazolopyridine core, these compounds are often UV active and can be visualized under a UV lamp (usually at 254 nm). For compounds that are not UV active or for better visualization, staining with potassium permanganate can be an effective method.
Q3: My purified product has a lower than expected yield. What are the potential causes?
A3: Low yield after purification can be due to several factors:
-
Incomplete reaction: The initial synthesis may not have gone to completion.
-
Mechanical losses: Product can be lost during transfers, extractions, and filtration steps.
-
Degradation: As mentioned in the troubleshooting guide, the compound may be unstable under the purification conditions.
-
Co-elution: If the product is not well-separated from impurities, some of the product may be discarded with the impure fractions.
-
Poor crystallization recovery: During recrystallization, a significant amount of the product may remain in the mother liquor.
Q4: Can I use HPLC for the purification of these derivatives?
A4: Yes, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, can be a very effective method for purifying these compounds, especially for achieving high purity or for separating closely related isomers. Reversed-phase HPLC (e.g., with a C18 column) using a gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid is a common starting point.
Data Presentation
Table 1: Summary of Purification Strategies
| Purification Method | Stationary Phase | Typical Eluent System/Solvents | Key Considerations |
| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane (e.g., 0-50%)[3] | Optimize gradient for best separation. Consider deactivating silica with triethylamine if degradation is observed. |
| Recrystallization | N/A | Ethanol, Methanol, Ethyl Acetate/Hexane, Dichloromethane/Hexane | Requires finding a solvent system with a large solubility difference between hot and cold conditions. |
| Preparative HPLC | C18 Reversed-Phase | Gradient of Acetonitrile in Water (with 0.1% Formic Acid or TFA) | Excellent for high-purity samples and isomer separation, but may be less scalable than column chromatography. |
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity | Potential Origin | Chromatographic Behavior |
| 2-bromo-4-methyl-5-aminopyridine | Unreacted starting material from diazotization/cyclization route[3] | Likely to have a different polarity compared to the bicyclic product. |
| Isomeric Bromopyrazolopyridines | Non-selective bromination or rearrangement | May have very similar polarity to the desired product, making separation challenging. |
| 3-methyl-1H-pyrazolo[3,4-c]pyridine | Debromination of the final product | Will be less polar than the brominated product and should elute earlier on normal phase chromatography. |
| Other Diazotization Byproducts | Side reactions during the diazotization of the aminopyridine precursor[2] | Polarity and chromatographic behavior will vary. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample-silica mixture to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product and impurities by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.
Visualizations
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
preventing homocoupling in Sonogashira reactions with 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for preventing alkyne homocoupling (Glaser coupling) in Sonogashira reactions involving the nitrogen-rich heterocycle, 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine.
Troubleshooting Guide: Preventing Alkyne Homocoupling
This section addresses the most common issue in Sonogashira couplings—the formation of a diyne byproduct from the homocoupling of the terminal alkyne.
Problem: Significant formation of a byproduct identified as the homocoupled alkyne.
| Potential Cause | Recommended Solution |
| Oxygen in the Reaction Mixture | Oxygen promotes the oxidative dimerization of copper acetylides, which is the primary mechanism for the Glaser homocoupling side reaction.[1][2] It is critical to maintain strictly anaerobic conditions throughout the experiment. • Degas Solvents and Reagents: Use at least three freeze-pump-thaw cycles for solvents. For liquid reagents like amine bases, sparge with a stream of inert gas (argon or nitrogen) for 20-30 minutes. • Maintain Inert Atmosphere: Use Schlenk line techniques or a glovebox for the entire setup and reaction.[1][2] Ensure a positive pressure of inert gas is maintained. |
| High Copper(I) Co-catalyst Activity/Loading | The copper(I) co-catalyst, while accelerating the desired reaction, is also the primary catalyst for homocoupling.[1][2][3] • Reduce Copper Loading: If homocoupling is significant, reduce the amount of CuI to 0.5-2 mol%. • Switch to Copper-Free Conditions: The most effective method to eliminate Glaser coupling is to use a copper-free protocol.[1][3] This may require more active palladium catalysts, specialized ligands, or higher temperatures.[4][5] |
| Slow Cross-Coupling Rate | If the desired cross-coupling of the pyrazolopyridine is slow, the alkyne has more opportunity to homocouple, especially if its concentration is high.[2][6] The pyrazolo[3,4-c]pyridine core can be electron-deficient, potentially slowing the rate-limiting oxidative addition step. • Optimize Catalyst System: For N-heterocycles, consider palladium sources like Pd(OAc)₂, Pd(CF₃COO)₂, or precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can facilitate oxidative addition.[7][8][9] • Increase Temperature: Reactions involving aryl bromides often require heating.[7] A temperature range of 80-110 °C is common for these substrates.[4][7] |
| High Alkyne Concentration | A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[1][10] • Slow Addition of Alkyne: Use a syringe pump to add the terminal alkyne to the reaction mixture over several hours. This keeps the instantaneous concentration low, favoring the cross-coupling pathway.[1][6] • Control Stoichiometry: Use a slight excess (1.1–1.2 equivalents) of the alkyne. A large excess can drive the homocoupling side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of alkyne homocoupling in a Sonogashira reaction?
A1: Alkyne homocoupling, also known as Glaser coupling, is an oxidative dimerization of terminal alkynes. In the context of a Sonogashira reaction, it is primarily mediated by the copper(I) co-catalyst. The process involves the formation of a copper acetylide intermediate, which, in the presence of an oxidant (typically molecular oxygen), dimerizes to form a 1,3-diyne byproduct.[1][2][3] Rigorously excluding oxygen from the reaction is the first line of defense against this side reaction.[7]
Q2: My substrate is a nitrogen-rich heterocycle. Are there specific catalyst considerations?
A2: Yes. Nitrogen atoms in heterocyclic substrates like this compound can coordinate to the palladium center, potentially inhibiting catalytic activity. To overcome this, using palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is often beneficial.[8][9] These ligands can promote the crucial oxidative addition step and stabilize the active catalyst, preventing decomposition.[9]
Q3: Which bases and solvents are recommended for this substrate?
A3: For bromopyridine and related heterocyclic substrates, a common and effective combination is an amine base in a polar aprotic solvent.[11]
-
Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used. They act as both a base to deprotonate the alkyne and a scavenger for the HBr generated.[1][7] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free protocols.[8]
-
Solvents: Anhydrous, degassed DMF or THF are standard choices that work well for many bromopyridine couplings.[5][7] Dioxane or toluene may also be used, especially for copper-free systems at higher temperatures.
Q4: How do I set up a logical troubleshooting workflow for a failed reaction?
A4: When a reaction yields primarily homocoupling product or unreacted starting material, a systematic approach is key. The following flowchart outlines a decision-making process for troubleshooting.
Experimental Protocols & Conditions
While specific optimization for this compound is recommended, the following protocols for structurally similar N-heterocycles provide excellent starting points.
Table 1: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Protocol 1: Standard Cu-Catalyzed | Protocol 2: Copper-Free | Reference / Rationale |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) | Target Substrate |
| Alkyne | Terminal Alkyne (1.2 equiv) | Terminal Alkyne (1.2 equiv) | Slight excess is typical. |
| Pd Catalyst | Pd(CF₃COO)₂ (2.5 mol%) or PdCl₂(PPh₃)₂ (3-5 mol%) | Pd(OAc)₂ (2 mol%) or (AllylPdCl)₂ (2.5 mol%) | Proven for bromopyridines and related heterocycles.[7] |
| Ligand | PPh₃ (5 mol%) | P(t-Bu)₃ (10 mol%) or SPhos (4 mol%) | PPh₃ is standard; bulky ligands are needed for Cu-free systems. |
| Cu(I) Source | CuI (5 mol%) | None | Key variable for eliminating homocoupling.[3][4] |
| Base | Et₃N (2-3 equiv) or DIPEA | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Amine bases are common in Cu-catalyzed systems; inorganic bases often used in Cu-free.[7] |
| Solvent | Anhydrous, Degassed DMF or THF | Anhydrous, Degassed Dioxane or Toluene | DMF is a good solvent for polar heterocycles.[7][11] |
| Temperature | 80 - 100 °C | 100 - 110 °C | Aryl bromides typically require heat to react efficiently.[4][7] |
| Reaction Time | 3 - 12 h | 12 - 24 h | Monitor by TLC or LC-MS for consumption of starting material. |
General Experimental Workflow (Copper-Catalyzed Example)
The following provides a general methodology for performing the Sonogashira reaction under an inert atmosphere using Schlenk techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. scirp.org [scirp.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 11. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scaling Up the Synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. Below you will find detailed experimental protocols, troubleshooting guides for common issues encountered during scale-up, and frequently asked questions.
Experimental Protocols
The synthesis of this compound is typically achieved through the diazotization of a corresponding aminopyridine precursor, followed by cyclization. Two representative protocols are detailed below.
Protocol 1: Diazotization and Cyclization in Acetic Acid
This protocol is adapted from the synthesis of the non-methylated analog, 5-bromo-1H-pyrazolo[3,4-c]pyridine, and is a common route for this class of compounds.
Starting Material: 2-bromo-4-methyl-5-aminopyridine Reagents: Sodium nitrite (NaNO₂), Acetic acid (AcOH)
Procedure:
-
In a well-ventilated fume hood, dissolve 2-bromo-4-methyl-5-aminopyridine in acetic acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite in water to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is typically quenched by the addition of water or a basic solution.
-
The crude product can be isolated by filtration and purified.
Protocol 2: Improved Scalability using a Co-solvent
For enhanced scalability, the introduction of a co-solvent like dichloroethane (DCE) can be beneficial. This can help with temperature control and product isolation.[1]
Starting Material: 2-bromo-4-methyl-5-aminopyridine Reagents: Sodium nitrite (NaNO₂), Acetic anhydride (Ac₂O), Dichloroethane (DCE)
Procedure:
-
Suspend 2-bromo-4-methyl-5-aminopyridine in a mixture of dichloroethane (DCE) and acetic anhydride.
-
Add sodium nitrite portion-wise at room temperature.
-
Heat the reaction mixture to a specific temperature (e.g., 90 °C) and stir for an extended period (e.g., 20 hours).[1]
-
After cooling, the intermediate can often be isolated without the need for column chromatography.[1]
-
The subsequent deacetylation step with a base like sodium methoxide in methanol will yield the final product.[1]
Data Presentation: Comparison of Synthesis Parameters
| Parameter | Protocol 1 (Acetic Acid) | Protocol 2 (DCE Co-solvent) |
| Starting Material | 2-bromo-4-methyl-5-aminopyridine | 2-bromo-4-methyl-5-aminopyridine |
| Key Reagents | Sodium nitrite, Acetic acid | Sodium nitrite, Acetic anhydride, DCE |
| Temperature | 0-5 °C | Room temperature to 90 °C |
| Reported Yield | ~59% (for non-methylated analog)[2] | Excellent overall yield (qualitative)[1] |
| Scalability Notes | Temperature control can be challenging on a larger scale. | Use of DCE enhances scalability.[1] |
| Purification | Silica gel column chromatography[2] | Intermediate may not require purification.[1] |
Troubleshooting Guide
This guide addresses common issues that may arise during the scale-up of the synthesis of this compound.
Q1: The yield of the reaction is significantly lower than expected on a larger scale. What are the possible causes and solutions?
Low Yield Troubleshooting
Caption: Troubleshooting flowchart for low reaction yield.
-
Poor Temperature Control: The diazotization reaction is highly exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," causing decomposition of the diazonium salt intermediate and the formation of byproducts.
-
Solution: Improve stirring efficiency, use a reactor with a larger surface area-to-volume ratio, and ensure the cooling bath has sufficient capacity. Consider a slower, controlled addition of the sodium nitrite solution.
-
-
Inefficient Mixing: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions.
-
Solution: Use an appropriate stirrer (e.g., mechanical overhead stirrer for larger volumes) and ensure the vessel is properly baffled.
-
-
Reagent Quality: The purity of the starting 2-bromo-4-methyl-5-aminopyridine is crucial. Impurities can lead to the formation of colored byproducts that are difficult to remove.
-
Solution: Ensure the starting material is of high purity. Recrystallization of the starting material may be necessary.
-
Q2: During the workup, I am observing a significant amount of dark, tarry material. What is causing this and how can I prevent it?
-
Decomposition of Diazonium Salt: The diazonium salt intermediate is unstable and can decompose, especially at elevated temperatures, to form phenolic and other colored byproducts.
-
Solution: Maintain strict temperature control (0-5 °C) throughout the diazotization and quenching steps. Work up the reaction mixture promptly after completion.
-
-
Oxidation: The product and intermediates may be susceptible to oxidation.
-
Solution: Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: Purification by column chromatography is not practical for my multi-gram scale. What are some alternative purification strategies?
-
Crystallization: This is the most common and cost-effective method for large-scale purification.
-
Procedure: A solvent screen should be performed to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble. Common solvents to screen include ethyl acetate, ethanol, methanol, and mixtures with hexanes or heptane.
-
-
Slurry Wash: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can significantly improve purity.
-
Acid-Base Extraction: The pyrazolo[3,4-c]pyridine core has basic nitrogen atoms. An acid-base workup can be used to separate the product from non-basic impurities. Dissolving the crude material in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing to precipitate the purified product can be an effective strategy.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis?
A: The main safety concern is the thermal instability of the diazonium salt intermediate. Diazonium salts can be explosive when isolated in a dry state. The diazotization reaction is exothermic and has the potential for a thermal runaway if cooling is insufficient. It is crucial to have robust temperature monitoring and control, as well as a plan for emergency cooling. A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) is highly recommended before proceeding with a large-scale reaction.
Q: How critical is the quality of the sodium nitrite?
A: The quality is very important. Old or improperly stored sodium nitrite can be less effective, leading to an incomplete reaction. It is recommended to use a fresh, high-purity grade of sodium nitrite and to accurately determine its molar quantity.
Q: Can I use a different acid instead of acetic acid in Protocol 1?
A: While other mineral acids like hydrochloric acid or sulfuric acid can be used for diazotization, acetic acid often provides milder conditions. The choice of acid can affect the reaction rate and the stability of the diazonium salt. If a different acid is used, the reaction conditions, particularly temperature and reaction time, will likely need to be re-optimized.
Q: What are the expected byproducts in this reaction?
A: Potential byproducts can include:
-
Phenolic compounds from the decomposition of the diazonium salt.
-
Azo-coupled products.
-
Products from incomplete cyclization.
-
Over-nitrosation products if excess sodium nitrite is used.
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the 3-methyl-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure, frequently utilized as a core component in the development of potent kinase inhibitors and other therapeutic agents. The introduction of a halogen at the 5-position provides a crucial handle for further molecular elaboration through various cross-coupling and substitution reactions. The choice between a bromo or chloro substituent at this position can significantly impact the reactivity and, consequently, the synthetic strategy. This guide presents a comparative analysis of the reactivity of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine and 5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, supported by established chemical principles and extrapolated data from analogous heterocyclic systems.
Comparative Reactivity Analysis
The primary difference in reactivity between the 5-bromo and 5-chloro analogs lies in the inherent properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond, making the bromide a better leaving group in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Consequently, this compound is generally expected to be more reactive than its chloro counterpart.
While direct quantitative comparative studies on these specific molecules are not extensively available in the public literature, a wealth of data on analogous 5-halopyrimidines and 5-halopyridines supports this reactivity trend (I > Br > Cl > F)[1]. This established principle allows for a reliable inference of their relative reactivity.
Data Presentation
The following table summarizes the expected relative reactivity and typical reaction conditions for the two compounds in key synthetic transformations.
| Reaction Type | This compound | 5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Higher reactivity, milder conditions (e.g., lower temperatures, less reactive catalysts). | Lower reactivity, often requires more forcing conditions (e.g., higher temperatures, more sophisticated catalysts/ligands). | Br > Cl |
| Buchwald-Hartwig Amination | Generally proceeds with higher yields and under milder conditions. | May require higher catalyst loading, stronger bases, and elevated temperatures to achieve comparable yields. | Br > Cl |
| Nucleophilic Aromatic Substitution (SNAr) | Significantly more reactive due to the better leaving group ability of bromide. | Less reactive, often necessitating higher temperatures and/or more potent nucleophiles. | Br > Cl |
Experimental Protocols
To empirically determine and compare the reactivity of the two compounds, the following experimental protocols for a Suzuki-Miyaura coupling reaction can be employed.
General Procedure for a Comparative Suzuki-Miyaura Coupling Reaction
Materials:
-
This compound
-
5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Reaction Setup:
Two separate reaction vessels are prepared, one for the bromo- and one for the chloro-analog, ensuring identical reaction conditions.
-
To a reaction vial, add 5-halo-3-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and PPh3 (0.08 mmol, 8 mol%).
-
Add K2CO3 (2.0 mmol) and a 4:1 mixture of 1,4-dioxane/water (5 mL).
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them by LC-MS and/or GC-MS to determine the conversion to the desired product, 5-phenyl-3-methyl-1H-pyrazolo[3,4-c]pyridine.
Work-up and Purification:
-
Upon completion (or at the final time point), cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the coupled product.
The comparison of reaction rates and final yields will provide a quantitative measure of the relative reactivity of the two starting materials.
Mandatory Visualization
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of the two halo-pyrazolo[3,4-c]pyridine derivatives.
Generalized Palladium-Catalyzed Cross-Coupling Cycle (Suzuki-Miyaura)
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For researchers and drug development professionals, the choice between 5-bromo- and 5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine as a synthetic intermediate will depend on the specific requirements of the synthetic route. The 5-bromo derivative is the more reactive and versatile building block, particularly for reactions where mild conditions are crucial to preserve sensitive functional groups. However, the 5-chloro analog may be a more cost-effective option if the subsequent reaction conditions can tolerate higher temperatures and more robust catalytic systems. A preliminary small-scale comparative experiment, as outlined above, is always recommended to determine the optimal conditions for a specific transformation.
References
Comparative Biological Insights: 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine and its Isomeric Scaffolds
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals exploring the biological activities of pyrazolopyridine derivatives. This document provides an objective analysis of the performance of various pyrazolopyridine isomers as kinase inhibitors and anticancer agents, supported by available experimental data. Notably, specific biological activity data for 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is not publicly available. Therefore, this guide focuses on a comparative analysis of structurally related pyrazolopyridine isomers to provide valuable insights into the structure-activity relationships within this important class of heterocyclic compounds.
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its various isomeric forms give rise to a diverse range of pharmacological activities, with a significant focus on the development of kinase inhibitors for oncology. This guide delves into the biological activities of several key pyrazolopyridine isomers, presenting quantitative data, experimental methodologies, and visualizations of relevant signaling pathways.
Comparative Analysis of Biological Activity
The biological potential of pyrazolopyridine derivatives is highly dependent on the arrangement of nitrogen atoms within the bicyclic core and the nature of substituent groups. While direct data for this compound is unavailable, analysis of related isomers reveals key structure-activity relationships (SAR).
| Compound Class | Target Kinase(s) | Example IC50 Values (nM) | Cellular Activity | Reference |
| Pyrazolo[3,4-d]pyrimidines | RET, VEGFR2, FLT3 | RET: 23c (IC50 = 10 nM) | Inhibition of RET phosphorylation and downstream signaling. Antiproliferative activity in AML cells. | [1] |
| Pyrazolo[4,3-c]quinolines | Chk1 | 4e2, 4h2 (modest inhibition) | Reduction in basal Chk1 kinase activity. | |
| Pyrazolo[4,3-c]pyridines | PEX14-PEX5 PPI | Compound 29 (IC50 not specified) | Trypanocidal activity against T. brucei and T. cruzi. | |
| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, CDK9, GSK3 | 1b (Haspin IC50 = 57 nM), 1c (Haspin IC50 = 66 nM) | Kinase inhibition with varying selectivity profiles. | |
| Pyrazolo[3,4-b]pyridines | Topoisomerase IIα | Compound 8c (GI50 MG-MID = 1.33 µM) | Broad-spectrum antiproliferative activity across various cancer cell lines. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of pyrazolopyridine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation: A kinase buffer, a solution of the purified recombinant kinase, a specific peptide substrate, and ATP are prepared. Test compounds are serially diluted, typically in DMSO.
-
Reaction Setup: The kinase, substrate, and test compound are pre-incubated in a multi-well plate.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent such as ADP-Glo™. This reagent converts ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curves.
Signaling Pathway Visualizations
Understanding the signaling pathways targeted by these compounds is essential for elucidating their mechanism of action.
Caption: RET Signaling Pathway and Inhibition by Pyrazolopyrimidine Derivatives.
Caption: Chk1 Signaling in DNA Damage Response and Inhibition by Pyrazoloquinolines.
Conclusion
The pyrazolopyridine scaffold represents a versatile platform for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. While a direct biological activity profile for this compound remains to be established, the comparative analysis of its structural isomers provides a valuable framework for future drug discovery efforts. The structure-activity relationships gleaned from existing data underscore the importance of both the core isomeric structure and the nature of substituents in determining target specificity and potency. Further investigation into the synthesis and biological evaluation of a broader range of substituted pyrazolo[3,4-c]pyridines is warranted to fully explore the therapeutic potential of this chemical class.
References
validation of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine derivatives in cellular assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazolopyridine derivatives in cellular assays, highlighting their potential as inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cancer.
The compound 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine serves as a key synthetic intermediate in the development of a class of potent Pim kinase inhibitors. While direct cellular validation data for this specific precursor is not extensively published, numerous studies have detailed the cellular activity of its derivatives, particularly those with a pyrazolo[3,4-b]pyridine core. These compounds have demonstrated significant efficacy in inhibiting Pim-1 kinase and cytotoxic activity against various cancer cell lines. This guide summarizes the available data on these related derivatives to illustrate their biological validation.
Comparative Efficacy of Pyrazolo[3,4-b]pyridine Derivatives
The following table summarizes the in vitro activity of representative pyrazolo[3,4-b]pyridine derivatives against Pim-1 kinase and cancer cell lines. The data highlights the structure-activity relationship and the potent anti-cancer effects of these compounds.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Compound 17 | Pim-1 Kinase | Enzymatic Assay | 43 | MCF-7 | 5.98 | [1] |
| MDA-MB-231 | Inactive | [1] | ||||
| MCF-10A | Safe | [1] | ||||
| Compound 19 | Pim-1 Kinase | Enzymatic Assay | 26 | MCF-7 | 5.61 | [1] |
| MDA-MB-231 | Inactive | [1] | ||||
| MCF-10A | Safe | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the pyrazolopyridine derivatives.
Pim-1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Pim-1 kinase.
-
Reagents and Materials : Recombinant Pim-1 kinase, a suitable substrate peptide (e.g., a biotinylated peptide derived from the phosphorylation site of Bad), ATP, and the test compounds.
-
Procedure :
-
Recombinant Pim-1 kinase is incubated with varying concentrations of the test compound.
-
The kinase reaction is initiated by the addition of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA-based detection using a phospho-specific antibody or luminescence-based assays like the ADP-Glo™ Kinase Assay which measures ADP formation.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cellular Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on cell viability and proliferation.
-
Cell Culture : Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a non-cancerous cell line (e.g., MCF-10A) are cultured in appropriate media and conditions.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
Following treatment, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for cytotoxicity is determined.
-
Visualizing the Science
Diagrams illustrating the experimental workflow and the targeted signaling pathway provide a clearer understanding of the research process and the biological context.
Caption: Workflow for in vitro validation of pyrazolopyridine derivatives.
Caption: Pim-1 signaling and point of inhibition by pyrazolopyridines.
References
Spectroscopic Analysis of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of spectroscopic data (NMR and MS) for various reaction products of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. Detailed experimental protocols and visual workflows are included to support the synthesis and characterization of novel derivatives of this important heterocyclic scaffold.
The pyrazolo[3,4-c]pyridine core is a significant pharmacophore due to its structural analogy to purine, making it a valuable starting point for the development of therapeutic agents. The strategic functionalization of this compound through modern cross-coupling and N-alkylation reactions opens avenues for creating diverse molecular libraries for drug discovery. This guide focuses on the spectroscopic characterization of the products derived from such reactions, offering a comparative analysis of their NMR and MS data.
Spectroscopic Data of the Starting Material and Key Reaction Products
The following tables summarize the key spectroscopic data for the starting material, this compound, and its derivatives obtained from Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation reactions. This data is crucial for reaction monitoring, product identification, and structural elucidation.
Table 1: Spectroscopic Data for this compound
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Mass Spectrometry (m/z) |
| This compound | (CD₃OD-d₄) δ 8.73 (s, 1H), 7.98 (s, 1H), 2.59 (s, 3H) | Not available in cited sources. | [M+H]⁺ = 211.5, 213.7 |
Table 2: Comparative Spectroscopic Data for Suzuki-Miyaura Coupling Products of Brominated Azaheterocycles
Direct spectroscopic data for Suzuki-Miyaura products of this compound was not available in the searched literature. The following data for analogous compounds is provided for comparative purposes.
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Mass Spectrometry (m/z) | Reference |
| 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | (CDCl₃) δ 7.99–7.64 (m, 2H, pyridine), 7.41 (m, 2H, Ar), 7.21 (m, 2H, Ar), 2.50 (s, 3H, methyl), 2.41 (s, 3H, methyl) | (CDCl₃ + CD₃OD) δ 16.7, 21.3, 120.5, 126.8, 128.8, 132.5, 133.8, 134.9, 144.2, 145.8 | [M]⁺ = 198 | Khan et al., 2017 |
| 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | (CDCl₃) δ 7.9 (s, 1H, pyridine), 7.57 (m, 1H, pyridine), 7.55–6.82 (m, 3H, Ar), 2.5 (s, 3H, methyl) | (CDCl₃ + CD₃OD) δ 16.3, 104.8, 111.2, 120, 132.4, 134.5, 139.3, 144.3, 145.8 | [M+H]⁺ = 220 | Khan et al., 2017 |
Table 3: Comparative Spectroscopic Data for Buchwald-Hartwig Amination Products of Brominated Azaheterocycles
Direct spectroscopic data for Buchwald-Hartwig amination products of this compound was not available in the searched literature. The following data for an analogous compound is provided for comparative purposes.
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Mass Spectrometry (m/z) | Reference |
| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | (DMSO-d₆ + TFA) δ 8.64 (d, 1H, J=2Hz), 8.49 (d, 1H, J=2 Hz), 8.24 (d, 2H, J=8.95 Hz), 7.23-7.26 (m, 2H), 7.18-7.19 (m, 4H) | (DMSO-d₆ + TFA) δ 162.35, 159.6 (d, J=240 Hz), 152.8, 150.9 (d, J=2.5 Hz), 146.29, 146.21, 130.8, 128.6, 125.9, 122.5 (d, J=8.7 Hz), 118.0, 117.2 (d, J=23 Hz), 115.5 | [M+H]⁺ = 384, [M+H+2]⁺ = 386 | Göker et al., 2025 |
Table 4: Comparative Spectroscopic Data for N-Alkylation Products of Brominated Pyrazoles
Direct spectroscopic data for N-alkylation products of this compound was not available in the searched literature. The following data for an analogous compound is provided for comparative purposes.
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Mass Spectrometry (m/z) | Reference |
| N-Methyl-3-bromo-5-methyl pyrazole HCl salt | (DMSO-d₆) δ 11.88 (s, 1H), 6.07 (s, 1H), 3.62 (s, 3H), 2.16 (s, 3H) | (DMSO-d₆) δ 141.7, 123.0, 107.5, 36.5, 10.9 | [M+H]⁺ = 174.9864 | Fox et al., 2017 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures and analytical measurements. The following are representative protocols for the synthesis of the starting material and subsequent functionalization reactions.
Synthesis of this compound
A solution of 2-bromo-4-methyl-5-aminopyridine (4.00 g, 21.4 mmol) in acetic acid (300 ml) is treated with sodium nitrite (1.48 g, 21.4 mmol). The reaction mixture is stirred at room temperature overnight. After the reaction is complete, the mixture is concentrated under vacuum. The residue is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: 0-50% ethyl acetate in hexanes) to yield 5-bromo-1H-pyrazolo[3,4-c]pyridine as a yellow solid.[1] For the 3-methyl analog, a similar procedure starting from the corresponding aminopyridine derivative can be employed.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a Schlenk flask are added the bromo-azaheterocycle (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically K₂CO₃ or K₃PO₄ (2.0-3.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, such as 1,4-dioxane/water (4:1), is added, and the reaction mixture is heated at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, the bromo-azaheterocycle (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 equiv), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv) are combined. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is degassed. The reaction is heated at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.
General Procedure for N-Alkylation
To a solution of the pyrazolo[3,4-c]pyridine (1.0 equiv) in a suitable solvent such as DMF or THF, a base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 1.1-1.5 equiv) is added at 0 °C or room temperature. The alkylating agent (e.g., an alkyl halide or benzyl bromide, 1.1-1.2 equiv) is then added, and the reaction is stirred until completion. The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting regioisomers are typically separated by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the synthesis and analysis of this compound derivatives.
Caption: Reaction pathways for the synthesis and functionalization of this compound.
Caption: General experimental workflow for cross-coupling and N-alkylation reactions.
This guide serves as a foundational resource for the spectroscopic analysis of reaction products of this compound. While direct data for some derivatives were not found in the available literature, the provided comparative data for analogous structures, along with detailed experimental protocols, offer valuable insights for researchers working with this versatile scaffold. Future work should aim to fully characterize a broader range of derivatives to further enrich the spectroscopic database for this important class of compounds.
References
Comparative Analysis of Structure-Activity Relationships in Pyrazolo[3,4-c]pyridine Analogs and Related Scaffolds
The pyrazolopyridine core is recognized as a privileged scaffold in medicinal chemistry, serving as a foundational structure for numerous kinase inhibitors and other therapeutic agents due to its ability to mimic purine bases and interact with ATP-binding sites.[1] Modifications to this core structure can significantly impact potency, selectivity, and pharmacokinetic properties.
Inferred Structure-Activity Relationships for the Pyrazolo[3,4-c]pyridine Core
Based on studies of related compounds, the following positions on the pyrazolo[3,4-c]pyridine ring are critical for modulating biological activity:
-
N1-Position: Substitution on the pyrazole nitrogen can influence binding and physical properties. While some related scaffolds show that N1-methylation can lead to a loss of activity, indicating a crucial hydrogen bond interaction[1], other contexts might see improved properties with appropriate substituents.
-
C3-Position: The methyl group in the target scaffold is a key feature. In related pyrazolopyridines, this position often accommodates various substituents that can modulate kinase selectivity and potency.
-
C5-Position: The bromine atom in the target scaffold is a versatile handle for further chemical modification, often through palladium-catalyzed cross-coupling reactions.[2] Replacing the halogen with different aryl or heterocyclic groups can significantly alter the biological profile.
-
C7-Position: In 3,7-disubstituted pyrazolo[3,4-c]pyridines, modifications at this position have been shown to be critical for their antiproliferative activity.[3]
Comparative SAR Data from Related Pyrazolopyridine Scaffolds
To provide a clearer picture of potential SAR trends, the following tables summarize data from studies on different pyrazolopyridine isomers.
Table 1: SAR of Pyrazolo[3,4-b]pyridine Derivatives as Anticancer Agents
| Scaffold | R1 | R3 | R4 | R6 | Activity (GI50 MG-MID) | Target | Reference |
| Pyrazolo[3,4-b]pyridine | Phenyl | Phenyl | 4-Hydroxyphenyl | Indole | 1.33 µM | Topoisomerase IIα | [4] |
| Pyrazolo[3,4-b]pyridine | Phenyl | Phenyl | 3-Hydroxyphenyl | Indole | >10 µM | Topoisomerase IIα | [4] |
This data suggests that the position of substituents on the C4-phenyl ring significantly impacts the antiproliferative activity of these pyrazolo[3,4-b]pyridine analogs.
Table 2: SAR of Pyrazolo[3,4-b]pyridine Derivatives as AMPK Activators
| Scaffold | R1 | R3 | R4 | R6 | Activity (EC50) | Target | Reference |
| Pyrazolo[3,4-b]pyridine | H | Phenyl | 4-Chlorophenyl | H | 0.42 µM | AMPK | [5] |
| Pyrazolo[3,4-b]pyridine | H | Phenyl | 4-Methoxyphenyl | H | >10 µM | AMPK | [5] |
These findings highlight the importance of the substituent at the para-position of the C4-phenyl ring for AMPK activation, with electron-withdrawing groups being favorable.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays mentioned in the literature for related compounds.
In Vitro Anticancer Screening (NCI-60)
The in vitro anticancer screening of newly synthesized compounds is often conducted by the National Cancer Institute (NCI) using a panel of 60 human cancer cell lines.[6]
-
Cell Lines: The panel includes cell lines from leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Assay: The sulforhodamine B (SRB) assay is typically used to determine cell growth inhibition.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compounds are added at a single concentration (e.g., 10 µM) or in a five-dose range.
-
After a 48-hour incubation, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader to determine cell viability.
-
-
Data Analysis: Results are expressed as the percentage of growth inhibition. For compounds tested at multiple doses, GI50 (concentration causing 50% growth inhibition) values are calculated.[6]
Topoisomerase IIα Inhibition Assay
The ability of compounds to inhibit the DNA relaxation activity of Topoisomerase IIα can be assessed using an in vitro assay.[6][4]
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase IIα enzyme, and the test compounds.
-
Procedure:
-
The reaction mixture containing the supercoiled DNA, enzyme, and varying concentrations of the test compound (or vehicle control) is prepared in an appropriate assay buffer.
-
The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop buffer/loading dye.
-
The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.
-
-
Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of the enzyme is indicated by a decrease in the amount of relaxed DNA compared to the control.
Visualizations
General Pyrazolo[3,4-c]pyridine Scaffold and Potential Modification Sites
References
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The discovery of new cytotoxic pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrazolo[3,4-c]pyridine and Related Derivatives in Kinase Inhibition
An In-Silico Examination of Structure-Activity Relationships and Binding Affinities
This guide provides a comparative overview of molecular docking studies conducted on pyrazolo[3,4-c]pyridine derivatives and structurally related pyrazolopyridine scaffolds. The focus is on their interactions with various protein kinases implicated in cancer, such as Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin receptor kinase A (TrKA), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the specificity of available research, this guide extends its scope to include closely related and well-studied pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives to provide a broader context for comparative analysis.
The data presented is collated from multiple studies to offer a harmonized view of the binding efficiencies and interaction patterns of these compounds. This guide is intended for researchers and scientists in the field of drug discovery and development, providing a foundation for further in-silico and in-vitro investigations.
Comparative Docking and Inhibitory Activity Data
The following tables summarize the docking scores and, where available, the corresponding in-vitro inhibitory concentrations (IC50) of various pyrazolo-pyridine derivatives against key protein kinase targets. These tables facilitate a direct comparison of the binding affinities and biological activities of the different substituted compounds.
Table 1: Docking Scores and Inhibitory Concentrations of Pyrazolo-Pyridine Derivatives against CDK2
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | IC50 (µM) | Key Interacting Residues |
| Compound 4 (a 2-chloro-nicotinonitrile derivative) | CDK2/cyclin A2 | - | 0.24 | Leu83[1][2] |
| Compound 8 (a pyrazolo[3,4-b]pyridin-3-amine derivative) | CDK2/cyclin A2 | - | 0.65 | Leu83[1][2] |
| Compound 11 (a 2-chloroethanethioate derivative) | CDK2/cyclin A2 | - | 0.50 | Leu83[1][2] |
| Roscovitine (Reference Drug) | CDK2/cyclin A2 | - | 0.394 | Not specified in abstracts |
| Compound 3 | CDK2 | - | 0.30 | Not specified in abstracts[3] |
| Tetrahydropyrido[4,3‐d]pyrimidine derivative | CDK2 (2J9M) | -7.2 | - | Not specified in abstracts[4] |
Table 2: Docking Scores and Inhibitory Concentrations against TrKA and VEGFR-2
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | IC50 (µM) | Key Interacting Residues |
| Compound 7b (a pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine derivative) | TrKA (5H3Q) | - | 0.064 (µg/ml) | Not specified in abstracts[5] |
| Compound 16c (a pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine derivative) | TrKA (5H3Q) | - | 0.047 (µg/ml) | Not specified in abstracts[5] |
| Larotrectinib (Reference Drug) | TrKA (5H3Q) | - | 0.034 (µg/ml) | Not specified in abstracts[5] |
| Compound 3f (a pyrazolopyridine derivative) | VEGFR-2 | - | 0.102 | Not specified in abstracts[6] |
| Compound 10 (a pyridine derivative) | VEGFR-2 | - | 0.12 | Not specified in abstracts[7][8] |
| Compounds 8 and 9 (pyridine derivatives) | VEGFR-2 | - | 0.13 | Not specified in abstracts[7][8] |
| Sorafenib (Reference Drug) | VEGFR-2 | - | 0.10 | Not specified in abstracts[7][8] |
Generalized Experimental Protocol for Molecular Docking
The following protocol outlines a typical workflow for performing molecular docking studies as inferred from the methodologies described in the cited literature.
1. Protein Preparation:
-
Retrieval: The three-dimensional crystal structure of the target protein (e.g., CDK2, VEGFR-2) is downloaded from the Protein Data Bank (PDB).
-
Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm, AMBER). This step is crucial for correcting any structural inconsistencies and optimizing the protein for docking.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the pyrazolo[3,4-c]pyridine derivatives are drawn using chemical drawing software (e.g., ChemDraw, Marvin Sketch).
-
3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using computational methods such as DFT or molecular mechanics to obtain a low-energy conformation.
3. Molecular Docking Simulation:
-
Software: A molecular docking program such as AutoDock, Glide, or MOE is used.
-
Grid Generation: A binding site is defined on the target protein, typically centered on the active site occupied by a known inhibitor in the crystal structure. A grid box is generated around this site to define the search space for the ligand.
-
Docking Run: The prepared ligands are then docked into the defined binding site of the protein. The docking algorithm explores various possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
4. Analysis of Results:
-
Binding Affinity: The docking scores, which represent the predicted binding energy, are analyzed. More negative scores generally indicate a higher binding affinity.
-
Binding Mode Analysis: The docked poses of the ligands are visually inspected to understand their binding mode and interactions with the amino acid residues of the protein's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Comparative Analysis: The docking scores and interaction patterns of the different derivatives are compared to identify key structural features that contribute to potent binding. These in-silico findings are then often correlated with in-vitro experimental results.
Visualizing the Docking Workflow
The following diagram illustrates the generalized workflow for a comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Kinase Selectivity Profile of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine Derivatives: A Comparative Guide
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important families of drug targets. The pyrazolopyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, acting as a versatile hinge-binding motif for a multitude of kinase inhibitors. This guide focuses on the kinase selectivity profile of a specific subclass, the 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine derivatives.
While the synthesis of the core 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffold has been reported, there is a notable absence of publicly available data on the comprehensive kinase selectivity profile of its 3-methyl derivatives.[1] To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will therefore present a comparative analysis of the kinase selectivity of various other pyrazolopyridine isomers. By examining the profiles of structurally related compounds, we can infer the potential of the this compound scaffold and provide a framework for its future investigation.
Comparative Kinase Selectivity of Pyrazolopyridine Isomers
The kinase inhibitory activity of several pyrazolopyridine isomers has been documented. The following table summarizes a selection of these findings, showcasing the diverse range of kinases targeted by this scaffold and the high potency that can be achieved. This data serves as a benchmark for the potential of yet-untested derivatives.
| Compound Scaffold | Target Kinase(s) | IC50 / Kd | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | ALK (wild-type) | <0.5 nM | [2] |
| ALK (L1196M mutant) | <0.5 nM | [2] | |
| ROS1 | <0.5 nM | [2] | |
| TBK1 | 0.2 nM | [3] | |
| Pyrazolo[1,5-a]pyrimidine | EGFR | 8.4 nM | [4] |
| Pyrazolo[3,4-d]pyrimidine | BRK/PTK6 | 44 nM (Kd) | [5] |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 57 nM | [6] |
This table is a representative sample and not an exhaustive list of all published pyrazolopyridine kinase inhibitors.
Experimental Protocols
To facilitate the investigation of novel compounds such as this compound derivatives, this section provides detailed methodologies for key experiments in assessing kinase inhibitor selectivity.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. It measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Test compound (e.g., this compound derivative)
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
Enzyme Preparation: Dilute the kinase stock in the kinase reaction buffer to the desired concentration.
-
Reaction Initiation: Add 2 µL of the diluted kinase to each well. Prepare a substrate/ATP mixture in the kinase reaction buffer. The final ATP concentration is typically at or near its Km for the specific kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.[3]
-
Kinase Reaction: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.[3]
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3][7]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate at room temperature for 30-60 minutes.[6][7]
-
-
Data Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is a biophysical method that verifies if a compound binds to its intended target protein within a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.[8][9]
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Equipment for heating cell lysates (e.g., PCR machine)
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific to the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the treated cell suspensions and heat them at a range of different temperatures for a set time (e.g., 3 minutes) to induce denaturation of unbound proteins. Cool the samples at room temperature.[4]
-
Cell Lysis: Lyse the cells using a freeze-thaw method or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein at each temperature point by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve to a higher temperature for the compound-treated samples compared to the vehicle control, signifying that the compound has bound to and stabilized the target protein.
Downstream Signaling Pathway Analysis (Western Blotting)
This assay determines if the inhibitor modulates the kinase's activity in a cellular context by examining the phosphorylation state of its downstream substrates.
Materials:
-
Cultured cells
-
Test compound
-
Stimulant (e.g., growth factor to activate the pathway)
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: one for the phosphorylated form of the downstream protein (phospho-specific) and one for the total amount of the downstream protein.
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound or a vehicle control. Stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysate and determine the protein concentration.[11]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[10][11]
-
Immunoblotting:
-
Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
-
Data Analysis: Quantify the band intensities. A reduction in the phosphorylated protein signal in the compound-treated samples, relative to the total protein, indicates successful inhibition of the upstream kinase.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the assessment of kinase inhibitors.
Caption: A representative signaling pathway targeted by kinase inhibitors.
Caption: Workflow for an in vitro kinase inhibition assay (ADP-Glo™).
Caption: Experimental workflow for Western blot analysis.
Conclusion and Future Directions
The pyrazolopyridine scaffold is a well-established and highly potent platform for the development of kinase inhibitors, targeting a wide range of kinases with high affinity. While the specific kinase selectivity profile of this compound derivatives has not yet been publicly disclosed, the data from related isomers suggest that this compound class holds significant promise as potential kinase modulators.
The experimental protocols and workflows detailed in this guide provide a comprehensive roadmap for researchers to elucidate the inhibitory activity and selectivity of these and other novel compounds. A thorough investigation, beginning with broad in vitro kinase panel screening followed by cellular target engagement and pathway analysis, will be crucial to understanding the therapeutic potential of this compound derivatives and advancing them in the drug discovery pipeline. Further research into this specific scaffold is highly encouraged.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. annualreviews.org [annualreviews.org]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
in vitro ADME properties of compounds derived from 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Disclaimer: This guide provides a comparative overview of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties relevant to pyrazolopyridine-based compounds. Despite a comprehensive search of available scientific literature, no specific experimental in vitro ADME data was found for derivatives of the 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine core. The following data and protocols are based on closely related pyrazolopyridine analogs and are intended to serve as a representative guide for researchers in the field of drug discovery.
This document is intended for researchers, scientists, and drug development professionals, offering a summary of potential ADME characteristics, detailed experimental methodologies for key assays, and a visual representation of a typical in vitro ADME screening workflow.
Data Presentation: In Vitro ADME Properties of Representative Pyrazolopyridine Analogs
The table below summarizes in vitro ADME data for a representative pyrazolopyridine derivative, identified as a Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor.[1] This data provides a benchmark for assessing the potential ADME profile of new compounds based on a similar scaffold.
| ADME Parameter | Test Compound (Compound 12[1]) | Control Compound(s) | Result | Implication |
| Permeability | Pyrazolopyridine Derivative | Metoprolol (High Perm.) | Papp (A-B): 1.1 x 10⁻⁶ cm/s | Moderate to low passive permeability. Suggests that the compound may have moderate absorption across the intestinal barrier. |
| Atenolol (Low Perm.) | ||||
| Metabolic Stability | Pyrazolopyridine Derivative | Verapamil (High CL) | Human Intrinsic Clearance: <0.5 L/h/kg | Low intrinsic clearance in human liver microsomes, suggesting good metabolic stability and potentially a longer half-life in vivo. |
| Dextromethorphan (Mod. CL) | ||||
| CYP450 Inhibition | Related Pyrazolopyridine Analog (Compound 16[1]) | Ketoconazole (Potent Inhibitor) | IC₅₀ > 15 µM for CYP1A2, 2B6, 2C19, 2C8, 2C9, 2D6, and 3A4 | Low potential for causing drug-drug interactions via inhibition of major cytochrome P450 enzymes.[1] |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols represent standard industry practices.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of drug candidates.[2][3]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[3]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) prior to the experiment. A TEER value above a pre-determined threshold (e.g., >200 Ω·cm²) indicates a well-formed barrier.[2]
-
Transport Study:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (AP) and basolateral (BL) sides of the monolayer, and the cells are allowed to equilibrate.
-
The test compound is added to the donor chamber (either AP for A-B transport or BL for B-A transport) at a specified concentration (e.g., 10 µM).[2]
-
Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.
-
The concentration of the test compound in the samples is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Efflux Ratio: The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[3]
Microsomal Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[4][5]
-
Reaction Components:
-
Incubation:
-
The test compound and liver microsomes are pre-incubated at 37°C.
-
The reaction is initiated by the addition of the NADPH-regenerating system.
-
Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[4]
-
The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear portion of the plot.
-
The half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
-
Plasma Protein Binding (PPB) Assay
This assay determines the extent to which a compound binds to proteins in the plasma, which affects its distribution and availability to reach its target. The Rapid Equilibrium Dialysis (RED) method is commonly used.[7][8]
-
Assay Setup:
-
The RED device consists of two chambers separated by a semipermeable membrane (typically with an 8 kDa molecular weight cutoff).
-
The test compound is added to plasma (from human or other species).
-
The plasma containing the compound is added to one chamber of the RED device, and a buffer solution (e.g., PBS) is added to the other chamber.[7]
-
-
Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[7][8]
-
Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The protein in the plasma sample is precipitated, and the concentrations of the compound in both samples are determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as: fu = Concentration in buffer chamber / Concentration in plasma chamber The percentage of protein binding is then calculated as: % Bound = (1 - fu) * 100.
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.[9][10]
-
Reaction Components:
-
Incubation:
-
The test compound, human liver microsomes, and the probe substrate are incubated together at 37°C.
-
The reaction is initiated by adding NADPH.
-
The incubation is carried out for a specific time, ensuring that the reaction is in the linear range.
-
The reaction is stopped with a cold organic solvent.
-
-
Sample Analysis: Samples are processed and analyzed by LC-MS/MS to measure the amount of metabolite formed from the probe substrate.
-
Data Analysis:
-
The rate of metabolite formation is compared to a vehicle control (without the test compound).
-
The percent inhibition at each concentration of the test compound is calculated.
-
The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response model.
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the in vitro ADME screening of new chemical entities.
Caption: General workflow for in vitro ADME profiling of a new chemical entity.
References
- 1. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
A Head-to-Head Comparison of Pyrazolo[3,4-c]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry
An objective guide for researchers and drug development professionals on the synthesis, chemical properties, and biological activities of two prominent pyrazolopyridine isomers, supported by experimental data.
The pyrazolopyridine scaffold, a bioisostere of the purine nucleus, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Among the various isomers, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine have emerged as privileged structures in the design of novel therapeutic agents, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases. This guide provides a comprehensive head-to-head comparison of these two scaffolds, summarizing their synthesis, chemical properties, and biological performance with supporting experimental data to aid researchers in scaffold selection and drug design.
Synthesis and Chemical Properties
Both pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds can be synthesized through various routes, typically involving the construction of one ring onto the other pre-formed heterocyclic core.
The synthesis of the pyrazolo[3,4-c]pyridine core can be achieved through several methods, including the Huisgen indazole synthesis. A common strategy involves the use of substituted pyridines as starting materials. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridines can be efficiently prepared from 2-aminopyridine derivatives, providing valuable intermediates for further functionalization at multiple positions (N-1, N-2, C-3, C-5, and C-7) through various cross-coupling and substitution reactions.[2][3][4] This allows for the exploration of the chemical space around the core scaffold to optimize biological activity.[2]
The pyrazolo[3,4-b]pyridine scaffold is arguably the more explored of the two isomers in medicinal chemistry.[5] Its synthesis often starts from either a substituted pyrazole or a substituted pyridine. A prevalent method involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[6] This approach allows for the introduction of diverse substituents on both the pyrazole and pyridine rings, facilitating extensive structure-activity relationship (SAR) studies.[6]
Head-to-Head Comparison of Biological Activities
While both scaffolds have demonstrated a broad spectrum of biological activities, the available quantitative data allows for a more direct comparison in the context of cancer therapy, particularly as kinase inhibitors and cytotoxic agents.
Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold has been extensively investigated as a hinge-binding motif in a multitude of kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region mimics the interaction of the adenine core of ATP. In contrast, quantitative data for pyrazolo[3,4-c]pyridine as kinase inhibitors is less abundant in the public domain, though recent studies have highlighted its potential.
| Target Kinase | Scaffold | Representative Compound/Series | IC₅₀/Kᵢ (nM) | Reference |
| Pim-1 | Pyrazolo[3,4-c]pyridine | Frag-2 (3-methyl derivative) | 200 (IC₅₀) | [2] |
| PIM-1 | Pyrazolo[3,4-b]pyridine | Compound 19 | 26 (IC₅₀) | [7] |
| CDK2 | Pyrazolo[3,4-b]pyridine | Compound 6b | 270 (IC₅₀) | [8] |
| CDK9 | Pyrazolo[3,4-b]pyridine | Compound 9a | 262 (IC₅₀) | [5] |
| Aurora A | Pyrazolo[3,4-b]pyridine | Series of 16 derivatives | - | [9] |
| Aurora B | Pyrazoloquinazoline (related scaffold) | AZD1152 | >1000-fold selective for B over A | [10] |
| TRKA | Pyrazolo[3,4-b]pyridine | Compound C03 | 56 (IC₅₀) | [1] |
| TBK1 | Pyrazolo[3,4-b]pyridine | Compound 15y | 0.2 (IC₅₀) | [11] |
Table 1: Comparative Kinase Inhibitory Activities.
From the available data, it is evident that the pyrazolo[3,4-b]pyridine scaffold has been successfully optimized to yield highly potent inhibitors against a wide range of kinases, with some compounds exhibiting nanomolar to sub-nanomolar inhibitory concentrations. The pyrazolo[3,4-c]pyridine scaffold also shows promise, particularly as a scaffold for Pim kinase inhibitors, although the reported potency for the fragment is lower than that of the optimized pyrazolo[3,4-b]pyridine derivatives against other kinases.
Cytotoxicity Against Cancer Cell Lines
The antiproliferative activity of these scaffolds has been evaluated against various cancer cell lines. The pyrazolo[3,4-b]pyridine derivatives have demonstrated broad-spectrum cytotoxicity, with some compounds showing potent activity against multiple cell lines.
| Cell Line | Scaffold | Representative Compound/Series | IC₅₀/GI₅₀ (µM) | Reference |
| HCT-116 (Colon) | Pyrazolo[3,4-b]pyridine | Compound 8b | 2.3 | [12] |
| A-549 (Lung) | Pyrazolo[3,4-b]pyridine | Compound 8b | 2.9 | [12] |
| HEPG2 (Liver) | Pyrazolo[3,4-b]pyridine | Compound 8b | 2.6 | [12] |
| MCF-7 (Breast) | Pyrazolo[3,4-b]pyridine | Compound 19 | 5.61 | [7] |
| Km-12 (Colon) | Pyrazolo[3,4-b]pyridine | Compound C03 | 0.304 | [1] |
| K562 (Leukemia) | Pyrazolo[3,4-b]pyridine | Compound 8c | - (GI₅₀ MG-MID 1.33) | [13] |
| HCT116, A549, A2780 | Pyrazolo[3,4-b]pyridine | Series of 16 compounds | - | [9] |
Table 2: Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives.
Experimental Protocols
To ensure the reproducibility and facilitate the evaluation of novel compounds based on these scaffolds, detailed experimental protocols for key biological assays are provided below.
General Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 5 µL) of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a reaction mixture containing ATP (at a concentration close to its Kₘ for the specific kinase) and the substrate to each well.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the kinase reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
General Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
Both pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds are valuable assets in the medicinal chemist's toolbox. The pyrazolo[3,4-b]pyridine core is exceptionally well-validated, with a plethora of derivatives demonstrating high potency against numerous kinases and cancer cell lines. This makes it a reliable and attractive starting point for the development of novel therapeutics. The pyrazolo[3,4-c]pyridine scaffold, while less explored, shows significant promise, particularly in the context of Pim kinase inhibition. The synthetic accessibility and the potential for vectorial functionalization of the pyrazolo[3,4-c]pyridine core suggest that with further investigation and optimization, it could yield potent and selective inhibitors for a variety of biological targets. This guide provides a foundational comparison to inform the strategic selection and design of next-generation inhibitors based on these versatile heterocyclic systems.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4- b ]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 13. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound, as with similar pyridine derivatives, requires stringent safety measures due to its potential hazards, including irritation and toxicity.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or vapors. |
In the event of a small spill, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, it is imperative to contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations. All waste containing this compound must be treated as hazardous waste.
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[2]
-
-
Waste Collection and Containment:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2][3] The container should be airtight and compatible with the chemical.[2]
-
For solid waste, carefully transfer the material into the container to avoid creating dust.
-
For solutions, pour the liquid waste into the designated container.
-
Triple rinse the original container and any contaminated labware with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.
-
-
Labeling:
-
The waste container must be clearly labeled with the chemical name "this compound" and any other constituents of the waste.
-
Indicate the associated hazards on the label (e.g., Toxic, Irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
-
Final Disposal:
Experimental Protocols
Small Spill Clean-up Procedure:
-
Ensure proper PPE is worn.
-
Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the absorbed material.
-
Place the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram outlines the decision-making process and necessary actions.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine was not located. The following guidance is based on the safety data of structurally similar compounds, including 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. Researchers should handle this chemical with caution and adhere to all institutional and regulatory safety protocols.
Based on available data for related compounds, this compound is anticipated to be harmful if swallowed, a cause of skin and serious eye irritation, and may lead to respiratory irritation.[1] Strict adherence to safety protocols is essential to minimize risk.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory for the safe handling of this compound. The following table summarizes the recommended PPE based on the hazards associated with similar chemical structures.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. Tightly fitting to protect against dust and splashes.[2] |
| Skin | Chemical-Resistant Gloves | Impervious gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected before use and disposed of properly.[2] |
| Flame-Resistant Lab Coat | A fully buttoned lab coat made of a flame-resistant material should be worn to protect from splashes and fire hazards.[2] | |
| Respiratory | Full-Face Respirator | Recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced. Use in a well-ventilated area is crucial.[2] |
Operational Plan: Safe Handling Workflow
A systematic approach is critical when working with this compound. The following workflow outlines the key steps from preparation to disposal to ensure a safe laboratory environment.
1. Preparation:
-
Ensure all necessary PPE is worn correctly before handling the chemical.
-
Work in a well-ventilated area, preferably a chemical fume hood.[2]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Assemble all required equipment and reagents before commencing work.
2. Handling:
-
Avoid the formation of dust and aerosols.[2]
-
Prevent contact with skin and eyes.[2]
-
Use non-sparking tools to prevent ignition.[2]
-
Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[2]
3. Spill Response:
-
In case of a spill, evacuate non-essential personnel from the area.[2]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[2]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
-
Avoid breathing vapors, mist, or gas.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste materials, including contaminated gloves, absorbent pads, and empty containers, should be collected and placed in a designated, labeled hazardous waste container.
-
Container Management: Keep waste containers tightly closed and store them in a secure, well-ventilated area away from incompatible materials.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Adhered or collected material should be promptly disposed of.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
